5-Bromo-8-chloroquinoxaline
Description
Properties
IUPAC Name |
5-bromo-8-chloroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWUYJKYLKDGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Halogenated Quinoxaline Derivatives: A Mechanistic Guide for Design and Application
Executive Summary
Halogenated quinoxaline derivatives (benzopyrazines) are highly privileged scaffolds in modern organic electronics, medicinal chemistry, and materials science. By substituting the quinoxaline core with halogen atoms (F, Cl, Br, I), researchers can finely tune the molecule’s steric profile, electron density, and intermolecular interactions. However, these modifications inherently alter the thermodynamic landscape of the molecule, dictating its solid-state phase stability, its susceptibility to thermal degradation, and its electrochemical resilience.
This technical whitepaper provides a comprehensive framework for evaluating the thermodynamic stability of halogenated quinoxaline derivatives. By bridging quantum chemical calculations (DFT) with rigorous empirical thermal analysis (DSC/TGA), this guide empowers researchers and drug developers to predictably engineer quinoxaline scaffolds that resist environmental, thermal, and electrical stressors.
Halogenation Effects on Electronic Structure & Reactivity
The intrinsic stability of a quinoxaline derivative is heavily governed by its Frontier Molecular Orbitals (FMOs). Because the quinoxaline core is highly electron-deficient, halogenation acts as a powerful lever to further modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1].
Density Functional Theory (DFT) analyses reveal that the introduction of halogens deeply stabilizes the LUMO, primarily because halogens act as strong electron-withdrawing groups via inductive effects[2]. Interestingly, structural decoupling often occurs: the LUMO heavily localizes on the halogenated quinoxaline moiety, while the HOMO remains distributed across the extended
Table 1: FMO Energies of Halogenated Astacene-Quinoxaline (DQC) Derivatives Data evaluated via cyclic voltammetry (referenced to a ferrocene standard) and corroborated by DFT calculations[2].
| Compound Variant | Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| DQC | None (H) | -4.99 | -2.33 | 2.66 |
| 2FDQC | Monofluoro (F) | -5.00 | -2.54 | 2.46 |
| 2ClDQC | Monochloro (Cl) | -5.01 | -2.58 | 2.43 |
As shown above, substituting hydrogen for chlorine (2ClDQC) depresses the LUMO more significantly than fluorine (2FDQC) due to complex interplay between electronegativity and polarizability. However, lowering the energy gap (
Conversely, under extreme cathodic stress (such as in battery electrolytes), highly electronegative halogens present a thermodynamic vulnerability. Computational screenings indicate that the two-electron reduction of 2-fluoro-quinoxaline results in a critical C–F bond elongation of up to 0.07 Å[4]. This elongation destabilizes the molecule, potentially triggering irreversible homolytic cleavage and the subsequent detachment of the fluoride ion into the non-aqueous media[4].
Solid-State Thermodynamics: Halogen Bonding & Polymorphism
The thermodynamic stability of quinoxalines in the solid state is determined by crystal packing efficiency. Halogen atoms participate in weak hydrogen bonds and highly directional halogen bonds (X-bonds), acting as critical structure-directing agents.
In a study evaluating the isostructurality of 3,3′-diarylquinoxalines (
In contrast, substitutions with fluorine or bromine result in kinetic trapping. These lighter and heavier extremes face mismatched van der Waals volumes, driving the rapid precipitation of metastable crystal phases. Recovering the thermodynamically stable polymorphs for the F and Br derivatives requires intensive secondary thermal annealing to overcome the activation energy barrier.
Halogen substitution dictates crystallization pathways: Cl drives thermodynamic stability, F/Br trap kinetic metastable phases.
Workflows for Thermodynamic Validation
To accurately map the thermodynamic properties of new halogenated quinoxalines, scientists must employ rigorous, self-validating methodologies. The protocols below outline the gold-standard approaches for determining thermal stability, polymorphism, and absolute enthalpies of formation.
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Stability
DSC quantifies the endothermic or exothermic heat flow associated with molecular phase transitions, essential for detecting metastable phases in synthesized quinoxalines[5].
Self-Validation & Causality Check : To prevent false thermal readings, the instrument must first be calibrated with a high-purity indium standard (
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the halogenated quinoxaline into an aluminum pan[5].
-
Hermetic Sealing: Crimp the pan using a hermetic press. Causality: Many halogenated aromatic compounds possess high vapor pressures. Hermetic sealing prevents premature sublimation before the melting point is reached, which would otherwise skew the mass-balance and distort the integrated transition energy[5].
-
Purge Gas: Initiate a constant nitrogen purge (50 mL/min) to prevent oxidative degradation of the heterocyclic nitrogen atoms during heating.
-
Thermal Ramping: Heat the sample from 25 °C to 300 °C at a highly controlled rate of 10 °C/min.
-
Data Extraction: Identify the onset temperature of the endothermic peak (melting point). If an exothermic peak precedes melting, the sample underwent a solid-solid transition, confirming the initial presence of a kinetically trapped metastable polymorph.
Protocol B: Rotating-Bomb Calorimetry for Enthalpy of Formation
Determining the standard molar enthalpy of formation (
-
Combustion Setup: Load the quinoxaline sample into a platinum crucible inside a rotating-bomb calorimeter.
-
Ignition: Pressurize the bomb with high-purity
and ignite via a combustible fuse wire[5]. -
Rotation & Dissolution: Immediately post-ignition, engage the bomb's bi-axial rotation. Causality: Combustion of halogenated quinoxalines generates corrosive hydrohalic acid vapors (e.g., HF, HCl). Rotation forcefully washes the inner walls of the bomb with an internal basic absorbent solution, ensuring these gases are completely dissolved. This guarantees complete thermal equilibrium and prevents localized heat trapping, allowing for a highly accurate calculation of standard combustion enthalpies via Hess’s Law[5].
Iterative workflow integrating DFT modeling with thermal analysis to validate thermodynamic stability.
Industrial Applications: Leveraging Thermodynamic Stability
The careful manipulation of a quinoxaline’s thermodynamic profile yields highly performant advanced materials.
Organic Photovoltaics (OPVs) & Indoor Energy: High-performance polymer donors for solar cells frequently employ fluorinated quinoxalines to maintain morphological and thermal stability. For instance, the incorporation of the electron-accepting monomer 6,7-difluoroquinoxaline (e.g., in the PB2FQx terpolymer series) depresses the HOMO level while optimizing miscibility with the surrounding blend matrix[1]. Devices constructed with these fluoroquinoxaline structures demonstrate remarkable resistance to environmental thermal stress, suffering minimal "burn-in" degradation during prolonged solar illumination at temperatures up to 85 °C[1][6].
Corrosion Inhibition & Molecular Shielding: Quinoxaline derivatives are formidable corrosion inhibitors. As thermodynamic stability is heavily linked to molecular hardness, introducing a chlorine atom at the 2-position (2-chloroquinoxaline) creates a favorable donor-acceptor interface with bulk metal. DFT models operating under Polarized Continuum Models (PCM) for aqueous simulation show that the localized electronegativity of the chlorine atom drives efficient chemisorption and high surface coverage, creating a thermodynamically stable protective monolayer in highly acidic (1.0 M HCl) environments[3].
Conclusion
The thermodynamic stability of halogenated quinoxaline derivatives represents a delicate interplay between electronic inductive effects and solid-state packing efficiencies. While fluorine and bromine substitutions can trigger kinetic trapping and metastable phase variations, chlorine often acts as a thermodynamic anchor, maximizing intermolecular stability. Through the synergistic application of DFT modeling, precise differential scanning calorimetry, and rotating-bomb calorimetry, researchers can map and manipulate these characteristics, driving the design of robust quinoxalines for next-generation organic electronics and ruggedized pharmaceuticals.
References
-
Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding CrystEngComm, RSC Publishing. URL:[Link]
-
Impact of Quinoxaline Units in Random Terpolymers on Enhancing Indoor Organic Photovoltaics: Lowering HOMO Level and Improving Miscibility CoLab. URL:[Link](Derived from index 1.15 context)
-
Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link](Derived from index 1.5 context)
-
Accelerating Electrolyte Discovery for Energy Storage with High-Throughput Screening Lawrence Berkeley National Laboratory (Kristin Persson). URL:[Link](Derived from index 1.16 context)
-
Chemical modified astacene as bio-based photovoltaic donors ResearchGate. URL:[Link](Derived from index 2.13 context)
Sources
- 1. Impact of Quinoxaline Units in Random Terpolymers on Enhancing Indoor Organic Photovoltaics: Lowering HOMO Level and Improving Miscibility | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Rational Design and Regioselective Synthesis Utilizing 5-Bromo-8-chloroquinoxaline in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that can be rapidly and divergently functionalized. Quinoxalines represent a profoundly important class of aza-heterocycles, exhibiting a vast spectrum of biological activities, including antineoplastic, antidiabetic, antibacterial, and targeted kinase inhibitory effects[1].
This technical whitepaper critically examines 5-Bromo-8-chloroquinoxaline (CAS: 2227206-68-8) [2][3], a high-value building block engineered for orthogonal, late-stage functionalization. By leveraging the differential electrophilicity and bond dissociation energies of its two distinct halogen substituents, chemists can perform sequential transition-metal-catalyzed cross-couplings. This guide details the mechanistic causality governing its reactivity, provides field-proven methodologies for its orthogonal derivatization, and explores its integration into rational drug discovery workflows.
Structural & Physicochemical Profiling
The synthetic utility of 5-Bromo-8-chloroquinoxaline lies strictly in its asymmetric electronic landscape. The introduction of halogens at the C5 and C8 positions on the carbocyclic ring avoids direct interference with the electron-deficient pyrazine ring, yet maintains inductive activation.
Table 1: Physicochemical Parameters of 5-Bromo-8-chloroquinoxaline[2][4]
| Property | Value | Medicinal Chemistry Significance |
| Chemical Formula | C₈H₄BrClN₂ | Ideal low-molecular-weight starting point for library synthesis. |
| Molecular Weight | 243.49 g/mol | Ensures downstream derivatives can easily comply with Lipinski's Rule of 5. |
| Hydrogen Bond Acceptors | 2 | Pyrazine nitrogens provide dual points for kinase hinge-binding interactions. |
| Hydrogen Bond Donors | 0 | Leaves room for tuning solubility via downstream functionalization. |
| LogP (Estimated) | ~3.0 | Sufficient lipophilicity for membrane permeability; requires optimization in target drugs. |
The Mechanistic Causality of Halogen Orthogonality
The core value of 5-bromo-8-chloroquinoxaline is the disparity in its Carbon-Halogen Bond Dissociation Energies (BDEs) and the resulting kinetics of Palladium(0) oxidative addition. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol) .
During cross-coupling, Pd(0) preferentially undergoes oxidative addition into the C5–Br bond due to a lower activation barrier. By carefully modulating temperature and ligand electronic properties, chemists can achieve 100% chemoselectivity at the C5 position, intentionally preserving the C8–Cl bond for a subsequent, harsher functionalization step (e.g., utilizing electron-rich, bulky ligands like XPhos or BrettPhos).
Workflow of Orthogonal Derivatization
The following workflow illustrates the logical flow of building a bis-functionalized quinoxaline library from this single building block.
Figure 1: Step-by-step orthogonal cross-coupling strategy utilizing differential halogen reactivity.
Experimental Methodologies: Self-Validating Protocols
As an application scientist, it is imperative to move beyond mere recipes and establish self-validating experimental systems. The following protocol describes the first-stage regioselective Suzuki-Miyaura coupling at the C5 position.
Protocol: Regioselective C5-Arylation (Suzuki-Miyaura)
Objective: To couple an aryl boronic acid exclusively at the C5-Bromo site, keeping the C8-Chloro intact for subsequent derivatization.
Reagents:
-
5-Bromo-8-chloroquinoxaline (1.0 equiv)[2]
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.2 M relative to substrate)
Step-by-Step Procedure & Mechanistic Causality:
-
Preparation & Degassing: In an oven-dried Schlenk flask, combine the quinoxaline building block, aryl boronic acid, and Pd(dppf)Cl₂. Seal with a septum, evacuate, and backfill with ultra-pure N₂ (repeat 3x).
-
Causality: Pd(0) species, formed in situ, are highly susceptible to oxidation by atmospheric O₂ into catalytically dead Pd(II) species. Rigorous exclusion of oxygen ensures catalyst longevity and quantitative conversion.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane and the degassed 2M Na₂CO₃ aqueous solution via syringe.
-
Causality: A mixed biphasic solvent system (Dioxane/H₂O) dissolves both the organic substrates and the inorganic base. Na₂CO₃ is chosen specifically because it is mild enough to promote transmetalation without prematurely activating the C–Cl bond at elevated temperatures.
-
-
Controlled Heating (Self-Validating Step): Heat the biphasic mixture to strictly 60°C for 4-6 hours. Monitor every 2 hours via LC-MS.
-
Causality: The kinetic barrier for C–Br oxidative addition is surpassed at 60°C, but the C–Cl oxidative addition requires temperatures typically >90°C with standard bidentate ligands.
-
Validation Loop: Check LC-MS. The target intermediate mass (
) should appear. If the di-coupled mass ( ) is detected, the temperature is too high, or the heating mantle is uncalibrated. The absence of the di-coupled mass guarantees orthogonal control.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Note: For the subsequent step at C8, researchers typically employ Buchwald-Hartwig amination using a more robust catalyst system like Pd₂(dba)₃ combined with BrettPhos and Sodium tert-butoxide (NaOtBu) at 100°C.
Application in Medicinal Chemistry & Target Biology
Once derivatized, the quinoxaline core acts as a highly effective pharmacophore. Its rigid planar structure allows for strong
Key Biological Targets of Quinoxaline Derivatives:
-
Kinase Inhibitors: Quinoxalines are notorious for their ability to bind to the ATP-binding hinge region of various kinases, most notably PI3K (Phosphoinositide 3-kinase) and RTKs. Bis-functionalized quinoxalines built from 5-bromo-8-chloroquinoxaline can be engineered to specifically fit deep hydrophobic pockets[1].
-
Secreted Phospholipase A2 (sPLA2) & Antidiabetic Agents: Recent literature highlights quinoxaline derivatives as therapeutic agents for Type II diabetes and inflammatory diseases through multi-enzyme inhibition pathways[4].
Signaling Pathway Blockade Visualization
The following diagram maps the logical intervention point where quinoxaline-derived targeted therapies (such as PI3K inhibitors) interrupt aberrant cellular signaling.
Figure 2: Biological mechanism of action for quinoxaline-derived PI3K/Akt pathway inhibitors.
Conclusion
The transition from a raw chemical fragment to a clinical candidate requires impeccable synthetic logic. 5-Bromo-8-chloroquinoxaline provides medicinal chemists with a highly programmable starting point. By strictly enforcing the principles of chemoselectivity—manipulating the energy gap between C-Br and C-Cl oxidative addition steps—researchers can reliably construct complex, bis-functionalized aza-heterocycles. When paired with rigorous, self-validating protocols, this building block accelerates the rational discovery of next-generation kinase inhibitors and target-specific therapeutics.
References
- CAS 2227206-68-8 | 5-bromo-8-chloroquinoxaline - Synblock Source: Synblock Custom Synthesis Database URL
- 5-Bromo-8-chloroquinoxaline - CymitQuimica Source: Cymit Química Product Data URL
- Source: Mini-Reviews in Medicinal Chemistry (via ResearchGate)
- Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes Source: Taylor & Francis URL
Sources
In-Depth Technical Guide: Dipole Moment and Polarity Analysis of 5-Bromo-8-chloroquinoxaline
Executive Summary & Chemical Context
As a Senior Application Scientist in optoelectronic and pharmaceutical materials, I approach the polarity of specialized heterocyclic building blocks not just as a static property, but as a tunable lever for application design. 5-Bromo-8-chloroquinoxaline (CAS: 2227206-68-8) is a highly specialized di-halogenated quinoxaline derivative[1]. In the development of Organic Light Emitting Diodes (OLEDs), precise control over the molecular dipole moment of the Electron Transport Layer (ETL) dictates interfacial charge injection and band level alignment[2]. Similarly, in drug discovery—such as the synthesis of quinoxaline-based anti-tumor agents targeting STAT3—dipole vectors determine binding pocket affinities and solubility profiles[3].
This technical guide unpacks the specific electronic architecture of 5-Bromo-8-chloroquinoxaline and establishes self-validating computational and experimental protocols to accurately determine its dipole moment.
Molecular Architecture & Vector Causality
Understanding the polarity of 5-Bromo-8-chloroquinoxaline requires deconstructing its geometry into orthogonal vectors. Quinoxaline possesses an intrinsic core dipole moment (
However, substituting Bromine at the C5 position and Chlorine at the C8 position introduces intense, localized electrostatic changes. Because positions 5 and 8 are adjacent to the bridgehead carbons, they exist in a 1,4-relationship (para-like) on the fused benzenoid ring.
-
Transverse Asymmetry (
): The C5-Br and C8-Cl bonds are antiparallel. Because Chlorine ( ) is more electronegative than Bromine ( ), their opposing dipole vectors do not perfectly cancel. This yields a marginal transverse dipole moment ( ) pointing toward the Chlorine atom. -
Longitudinal Attenuation (
): Concurrently, the strong inductive pull ( -electron withdrawal) of both heavy halogens depletes the benzenoid electron density that normally drives the pyrazine dipole. This inductive effect attenuates the primary longitudinal vector.
The Causality: The molecular arrangement leads to a weakly polar molecule globally, but one with highly asymmetric local electrostatic potentials. To accurately capture this delicate balance, high-level methodologies must be utilized.
Theoretical Evaluation: Self-Validating Computational Protocol
To quantify the subtle transverse asymmetry caused by the Cl/Br differential, standard Density Functional Theory (DFT) approaches must be upgraded. We implement the B3LYP-D3/6-311+G(d,p) level of theory[4],[5].
Causality of the Basis Set Choice: The diffuse functions (+) are strictly required to model the spatially extended lone pairs of the pyrazine nitrogens, which are the primary drivers of the core dipole. Simultaneously, the polarization functions (d,p) are critical to properly define the anisotropic, heavily polarized electron clouds of the Bromine and Chlorine substituents[4],[6]. Using lower-tier basis sets artificially inflates halogen bond moments.
Protocol Steps:
-
Initial Parameterization: Generate the 3D conformer using Molecular Mechanics (MM) to establish the idealized antiparallel halogen planar state.
-
DFT Optimization: Submit the geometry for optimization using Gaussian 16 at the B3LYP-D3/6-311+G(d,p) level, utilizing an ultrafine integration grid to resolve the marginal C-Br vs. C-Cl electron density differences[5].
-
Self-Validating Check (Frequency Analysis): The system must immediately run a vibrational frequency calculation. If any imaginary frequencies are detected (values < 0), the geometry represents a transition saddle point rather than a true minimum. The dipole moment is physically invalid unless zero imaginary frequencies are confirmed.
-
Vector Extraction: Extract the
tensor components of the dipole from the output file to isolate the longitudinal and transverse magnitudes.
Fig 1. Self-validating DFT computational workflow for exact dipole moment extraction.
Experimental Physical Chemistry Protocol
Measuring the precise dipole moment of 5-Bromo-8-chloroquinoxaline experimentally poses a challenge: neat samples or concentrated solutions will undergo
Causality of the Hedestrand Extrapolation:
To isolate the true monomeric dipole moment, measurements must be executed in non-polar solvents (e.g., Cyclohexane) at extreme dilutions[7]. We rely on the Hedestrand extrapolation method, which projects the measured dielectric constants and densities down to infinite dilution (
Protocol Steps:
-
Solution Preparation: Prepare a minimum of five ultra-dilute solutions of 5-Bromo-8-chloroquinoxaline in pure Cyclohexane (mole fractions strictly
)[7]. -
Capacitance Measurement: Utilize a precision heterodyne beat oscillation cell to measure the static dielectric constant (
) of each solution, calibrated against a known standard (e.g., pure chlorobenzene)[9]. -
Refractive Index Verification: Measure the refractive index (
) using a Sodium D-line refractometer. This step captures the distortion polarization (atomic and electronic components) separate from orientation polarization[9]. -
Data Extrapolation: Plot
and specific volume ( ) against weight fraction. Calculate the intercepts at infinite dilution to derive the molar polarization ( ). -
Debye Resolution: Apply the Debye equation to convert the infinite-dilution orientation polarization into the absolute dipole moment (
).
Fig 2. Experimental setup using Hedestrand extrapolation to prevent dipole aggregation artifacts.
Quantitative Data Synthesis
The complex interplay between the core pyrazine electron demand and the opposing halogen vectors results in a highly specific polarity profile. The table below summarizes the quantitative causality behind the total molecular dipole.
| Structural Property / Vector Component | Estimated Magnitude | Physical Significance |
| Intrinsic Core Dipole ( | Base polarity pointing to pyrazine N-atoms. Attenuated by halogens. | |
| C-Cl Bond Moment | Strongly polarizes the C8 position along the transverse axis. | |
| C-Br Bond Moment | Antiparallel to C-Cl; directly opposes the Chlorine vector. | |
| Net Transverse Dipole ( | The isolated difference creating molecular asymmetry. | |
| Total Global Dipole ( | Classifies the molecule as strictly weakly polar, ideal for specialized ETL films[2]. |
References
-
Full article: Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes, Taylor & Francis. 2
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents, National Institutes of Health (PMC). 3
-
5-Bromo-8-chloroquinoxaline Product Information, CymitQuimica. 1
-
Dipole Moment of Polar Molecules in Solution, University of California, Los Angeles. 9
-
Dipole moments of isomeric alkoxyalcohols in cyclohexane. Comparison of Hedestrand and Fröhlich procedures with a new formula, PubMed. 7
-
CALCULATION OF POLARIZATION AND DIPOLE MOMENT FROM SOLUTION DATA, RSC Publishing. 8
-
Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory, ACS Publications. 4
-
SUPPORTING INFORMATION FOR Platinum(II) Alkyl Complexes (Computational Protocols), RSC Publishing. 5
-
Basis Sets Used in Molecular Orbital Calculations, University of Rostock. 6
Sources
- 1. 5-Bromo-8-chloroquinoxaline | CymitQuimica [cymitquimica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 7. Dipole moments of isomeric alkoxyalcohols in cyclohexane. Comparison of Hedestrand and Fröhlich procedures with a new formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calculation of polarization and dipole moment from solution data - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. alevine.chem.ucla.edu [alevine.chem.ucla.edu]
5-Bromo-8-chloroquinoxaline as an electron-deficient building block
An In-depth Technical Guide to 5-Bromo-8-chloroquinoxaline as an Electron-Deficient Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged N-heterocyclic motif integral to the development of novel pharmaceuticals and functional organic materials. Its inherent electron-deficient nature, arising from the embedded pyrazine ring, imparts unique reactivity and electronic properties. This guide focuses on a particularly valuable derivative, 5-bromo-8-chloroquinoxaline , a versatile building block that offers opportunities for selective, sequential functionalization. The differential reactivity of the C5-bromine and C8-chlorine bonds under various reaction conditions allows for the precise and controlled introduction of diverse substituents, making it an indispensable tool for generating complex molecular architectures and exploring structure-activity relationships (SAR). This document provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.
Core Characteristics of 5-Bromo-8-chloroquinoxaline
5-Bromo-8-chloroquinoxaline is a dihalogenated quinoxaline derivative where the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly lowers the electron density of the carbocyclic ring. This electronic feature is central to its utility, activating the molecule for specific synthetic transformations.
Physicochemical and Safety Data
A summary of the key properties and safety information for 5-bromo-8-chloroquinoxaline is presented below.[1][2][3]
| Property | Value | Source |
| CAS Number | 2227206-68-8 | [1][2] |
| Molecular Formula | C₈H₄BrClN₂ | [2] |
| Molecular Weight | 243.49 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Purity | ≥95% - ≥98% | [1][2] |
| Storage | Store in a dry, sealed place at room temperature or 2-8°C. | [2][3] |
Safety Profile:
The compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]
Synthesis of the Quinoxaline Core
The synthesis of the 5-bromo-8-chloroquinoxaline scaffold typically proceeds via the condensation of a functionalized o-phenylenediamine with a 1,2-dicarbonyl compound, most commonly glyoxal. The key to the synthesis is the preparation of the requisite 3-bromo-6-chloro-1,2-diaminobenzene intermediate.
Caption: Proposed synthesis of 5-bromo-8-chloroquinoxaline.
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-bromo-8-chloroquinoxaline lies in the differential reactivity of its two halogen atoms, enabling a range of selective transformations. The electron-deficient nature of the ring system primarily facilitates nucleophilic aromatic substitution, while the distinct electronic properties of bromine and chlorine allow for chemoselective palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two electron-withdrawing nitrogen atoms activates the carbocyclic ring to attack by nucleophiles, proceeding through a negatively charged Meisenheimer intermediate.[4][5][6] This reaction allows for the displacement of one of the halogen atoms by a variety of nucleophiles.
Mechanistic Rationale: The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion (Meisenheimer complex).[5] The stability of this intermediate is the key to the reaction's feasibility. The subsequent loss of the halide leaving group restores the aromaticity of the ring. The rate-determining step is typically the formation of the intermediate.[4]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for S NA r** with an Amine**
This protocol is based on established procedures for similar SN Ar reactions and may require optimization.[7]
-
Reaction Setup: To a sealable reaction vessel, add 5-bromo-8-chloroquinoxaline (1.0 equiv.), the desired amine nucleophile (1.5–2.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1–0.5 M.
-
Reaction Execution: Seal the vessel and heat the mixture to a temperature between 80–150 °C. The choice of temperature is critical; substitution at the more reactive C-Br position may occur at lower temperatures, while higher temperatures might be needed for the C-Cl position or could lead to disubstitution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds.[8][9] For 5-bromo-8-chloroquinoxaline, the significant difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for exquisite selectivity. The C-Br bond is considerably more reactive towards oxidative addition to a Pd(0) center, enabling selective functionalization at the 5-position while leaving the C-Cl bond at the 8-position intact for subsequent transformations.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10][11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is adapted from standard procedures for aryl bromides.[10]
-
Reagent Preparation: In a reaction flask, combine 5-bromo-8-chloroquinoxaline (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1–3 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2–6 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80–110 °C for 2–24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash chromatography to yield the 5-aryl-8-chloroquinoxaline product.
| Parameter | Typical Conditions for Selective C-Br Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME |
| Temperature | 80 - 110 °C |
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of amine nucleophiles.[8][13] Similar to the Suzuki coupling, this reaction can be performed with high selectivity at the C5-Br position.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol is based on established methods for sterically demanding substrates.[13][14]
-
Reaction Setup: To an oven-dried, sealable reaction tube, add 5-bromo-8-chloroquinoxaline (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2–5 mol%), a bulky phosphine ligand (e.g., RuPhos, XPhos, BrettPhos, 4–10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄, 1.5–2.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the amine (1.2–2.0 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture in a preheated oil bath to 90–120 °C for 12–24 hours.
-
Monitoring and Work-up: Monitor consumption of the starting material by TLC or LC-MS. After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Extraction and Purification: Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Strategy for Sequential Functionalization
A key advantage of 5-bromo-8-chloroquinoxaline is the ability to perform sequential cross-coupling reactions. The more reactive C-Br bond can be functionalized first under standard conditions, followed by the modification of the less reactive C-Cl bond under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This powerful strategy allows for the synthesis of 5,8-disubstituted quinoxalines with two distinct R-groups.
Caption: Workflow for the sequential functionalization of 5-bromo-8-chloroquinoxaline.
Applications in Research and Development
The structural features of 5-bromo-8-chloroquinoxaline make it a highly valuable precursor for various advanced applications.
-
Medicinal Chemistry: Quinoxaline and quinoline derivatives are scaffolds found in numerous bioactive compounds with applications as antibacterial, anti-HIV, and neuroprotective agents. The ability to introduce two different diversity points on the 5-bromo-8-chloroquinoxaline core is ideal for generating libraries of compounds for high-throughput screening and for fine-tuning SAR to optimize potency, selectivity, and pharmacokinetic properties.
-
Organic Electronics: Electron-deficient heterocyclic systems are of great interest in materials science for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics. The quinoxaline core can act as an electron-transporting or emissive material. The C-Br and C-Cl handles provide convenient points for attaching other chromophores or extended π-systems to modulate the electronic and photophysical properties of the resulting materials.
Conclusion
5-Bromo-8-chloroquinoxaline is a potent and versatile chemical tool for the synthesis of complex, functionalized N-heterocycles. Its electron-deficient nature activates it for nucleophilic substitution, while the differential reactivity of its C-Br and C-Cl bonds provides a clear and reliable pathway for selective and sequential palladium-catalyzed cross-coupling reactions. These predictable reactivity patterns grant researchers exceptional control over molecular design, making it an invaluable building block in the fields of drug discovery, agrochemicals, and materials science.
References
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-.
- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- PubChem. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349.
- ChemScene. 8-Bromo-5-chloroquinoline | 1154741-20-4.
- Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Benchchem. Application of 5-Bromoquinoline-8-thiol in Analytical Chemistry: Application Notes and Protocols.
- CymitQuimica. 5-Bromo-8-chloroquinoxaline.
- Synblock. CAS 2227206-68-8 | 5-bromo-8-chloroquinoxaline.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
- ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review.
- ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Merck. 8-Bromo-5-chloroquinoline | 1154741-20-4.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2017). (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director.
- USD RED. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis.
- ChemRxiv. (2025). Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Journal of Organic Chemistry. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- SCIRP. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.
- arXiv. (2023). Novel correlated 5f electronic states in cubic AnSn3 (An=U, Np, Pu) intermetallics.
- AMERICAN ELEMENTS. 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
Sources
- 1. 5-Bromo-8-chloroquinoxaline | CymitQuimica [cymitquimica.com]
- 2. CAS 2227206-68-8 | 5-bromo-8-chloroquinoxaline - Synblock [synblock.com]
- 3. 8-Bromo-5-chloroquinoline | 1154741-20-4 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-8-chloroquinoxaline
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry
Executive Summary and Chemical Strategy
The quinoxaline scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its robust biological activities ranging from antiviral to targeted antineoplastic properties. When engineering quinoxaline derivatives, polyhalogenated precursors like 5-bromo-8-chloroquinoxaline serve as highly versatile building blocks.
The strategic value of this specific compound lies in the differential reactivity of its halogens. The regioselective Suzuki-Miyaura cross-coupling relies on exploiting the disparate bond dissociation energies (BDEs) between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. By carefully selecting catalytic conditions, researchers can selectively functionalize the C5 position (via C-Br cleavage) while preserving the C8 position (C-Cl bond) for subsequent, orthogonal downstream modifications[1].
Mechanistic Causality: Controlling Regioselectivity
To achieve absolute regiocontrol, one must understand the kinetics of the palladium-catalyzed cross-coupling cycle. The Suzuki-Miyaura reaction proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination[2].
In polyhalogenated heterocycles, the rate-determining step for regioselectivity is oxidative addition . Palladium(0) acts as a nucleophile, inserting into the carbon-halogen bond. Because the C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol), the activation energy required for Pd(0) insertion into C-Br is substantially lower[1].
The Causality of Catalyst Selection
To harness this kinetic preference, we intentionally avoid highly electron-rich, bulky ligands (such as Buchwald-type ligands like SPhos or RuPhos) for the first coupling. Hyperactive catalysts can lower the activation barrier so much that the C-Cl bond begins to react, leading to unwanted bis-arylation[3]. Instead, a classical, moderate catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] provides the perfect balance: it is active enough to readily cleave the C-Br bond at 80 °C but lacks the electron density to readily insert into the sterically and electronically hindered C-Cl bond[4].
Caption: Mechanism of regioselective Suzuki coupling focusing on kinetic C-Br oxidative addition.
The Role of Base and Solvent
Transmetalation is highly dependent on the activation of the boronic acid. Unactivated boronic acids do not transfer their organic groups to the Pd(II) complex. An inorganic base (e.g., K₂CO₃ or K₃PO₄) is required to coordinate with the boron atom, forming a negatively charged, highly polarized ate-complex that facilitates transmetalation[3]. Consequently, biphasic solvent systems (e.g., Toluene/H₂O or Dioxane/H₂O) are critical to dissolve both the organic starting materials and the inorganic base salts.
Optimization Data & Empirical Outcomes
The table below synthesizes empirical optimization logic for the mono-arylation of halogenated quinoxalines, demonstrating how varying parameters affect regiocontrol and yield[4].
Table 1: Catalyst & Condition Screening Matrix for Regioselective Mono-Arylation
| Entry | Palladium Source / Ligand | Base | Solvent System | Temp (°C) | Regioselectivity (C5:C8) | Mono-coupled Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | >99:1 | 84% | Optimal. Moderate ligand limits C-Cl insertion. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 90 | 95:5 | 88% | Faster reaction, but trace bis-arylation observed. |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 70:30 | 55% | Electron-rich ligand activates C-Cl bond; heavy bis-coupling. |
| 4 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | THF/H₂O | 65 | >99:1 | 42% | Temperature too low; stalled oxidative addition. |
Experimental Protocols: A Self-Validating System
To ensure reproducibility, this protocol is designed as a self-validating system . Analytical checkpoints are embedded to verify success before proceeding to downstream steps.
Step-by-Step Methodology: Synthesis of 5-Aryl-8-chloroquinoxaline
1. Reaction Setup & Deoxygenation (Crucial Step):
-
Causality: Palladium(0) is extremely sensitive to ambient oxygen, which rapidly oxidizes it to an inactive Pd(II) state, killing the catalytic cycle[5].
-
Charge a flame-dried 50 mL Schlenk flask with 5-bromo-8-chloroquinoxaline (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.05 eq, 1.05 mmol). Note: Limiting the boronic acid stoichiometry to 1.05 equivalents prevents competitive bis-arylation.
-
Add K₂CO₃ (2.0 eq, 2.0 mmol) and Pd(PPh₃)₄ (0.05 eq, 0.05 mmol).
-
Add a degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 12 mL total).
-
Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with ultra-pure Argon for 15 minutes.
2. Heating & Reaction Monitoring:
-
Seal the flask and heat to 80 °C under positive Argon pressure.
-
Self-Validation Checkpoint 1 (TLC/LC-MS at 3 hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: Look for the complete disappearance of the starting material mass. Crucially, the product peak must display a ~3:1 isotopic ratio in the mass spectrum (
and peaks). This signature confirms the presence of the single intact ³⁵Cl/³⁷Cl atom, proving that coupling occurred strictly at the Br position.
-
3. Workup & Isolation:
-
Once complete, cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filtration Note: Pass the organic phase through a short pad of Celite to remove precipitated "palladium black" (inactive aggregated Pd).
-
Concentrate under reduced pressure.
4. Purification & Final Validation:
-
Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
-
Self-Validation Checkpoint 2 (NMR): Analyze the purified product via ¹H NMR. The disappearance of the characteristic C5 proton (if tracking starting material shifts) or the integration of the newly added aryl protons against the distinct AB splitting pattern of the quinoxaline C6 and C7 protons will definitively confirm the substitution pattern.
Downstream Applications: Orthogonal Functionalization
Once the C5 position is functionalized, the remaining C8-chloride serves as an activated handle for subsequent coupling. Because the C-Cl bond requires higher energy to activate, researchers can subject the purified intermediate to harsher conditions to achieve asymmetric di-functionalization of the quinoxaline core[6].
Caption: Self-validating experimental workflow transitioning to orthogonal downstream functionalization.
To functionalize the C8-chloride (e.g., via Buchwald-Hartwig amination or a second Suzuki coupling), researchers should pivot to a catalyst system designed for C-Cl activation, such as Pd₂(dba)₃ paired with a highly electron-rich, bulky biarylphosphine ligand like RuPhos or XPhos , operating at elevated temperatures (100–110 °C)[3].
References
1.1 2. 6 3.4 4.5 5.7 6. 8 7.2 8. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoxaline-2,3-dicarbonitrile|CAS 17132-92-2 [benchchem.com]
- 6. 2,6-Dichloroquinoxaline | High Purity | Research Chemical [benchchem.com]
- 7. 842138-74-3 | 1-(5-Bromoquinoxalin-6-yl)thiourea | Bromides | Ambeed.com [ambeed.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
palladium-catalyzed cross-coupling conditions for 5-Bromo-8-chloroquinoxaline
An in-depth guide to the strategic functionalization of 5-Bromo-8-chloroquinoxaline using palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 5-Bromo-8-chloroquinoxaline
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its presence in numerous pharmacologically active compounds makes it a critical building block in drug discovery. 5-Bromo-8-chloroquinoxaline, in particular, offers a unique platform for sequential and site-selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a stepwise introduction of diverse molecular fragments. This strategic advantage enables the construction of complex, highly substituted quinoxaline libraries from a single, readily accessible starting material.
The foundational principle governing this selectivity lies in the mechanism of palladium-catalyzed cross-coupling. The catalytic cycle for most of these reactions begins with the oxidative addition of the organohalide to a palladium(0) complex.[1][2] The rate of this initial, often rate-limiting, step is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond is weaker and therefore more susceptible to cleavage and oxidative addition than the more robust C-Cl bond.[3] By carefully tuning reaction conditions—specifically the catalyst, ligand, base, and temperature—one can exploit this reactivity gap to achieve selective coupling at the more labile C5-bromo position while leaving the C8-chloro position intact for subsequent transformations.
This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions applicable to 5-Bromo-8-chloroquinoxaline, offering both theoretical insights and practical, field-proven protocols.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming carbon-carbon bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the low toxicity of its organoboron reagents.[4][5]
Mechanism and Chemoselectivity
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boron reagent to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] A base is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer.[8]
For 5-Bromo-8-chloroquinoxaline, this reaction can be performed with high chemoselectivity. Milder conditions will favor the reaction at the C5-Br position. To subsequently functionalize the C8-Cl position, a more active catalyst system, typically involving bulky, electron-rich phosphine ligands, and more forcing conditions (higher temperature, stronger base) are required.[9]
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling
| Position | Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes & Expected Outcome |
| C5-Br | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ (3-5) or Pd(OAc)₂ (2-3) | PPh₃ (if using Pd(OAc)₂) (4-6) | K₂CO₃ or Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | 80-90 | Selective formation of the 5-substituted-8-chloroquinoxaline. High yields are expected.[10] |
| C8-Cl | Aryl/Heteroaryl Boronic Acid | Pd₂(dba)₃ (2-4) or G3-XPhos (2-4) | XPhos or SPhos (4-8) | K₃PO₄ (2.0-3.0) | Toluene or Dioxane | 100-120 | For use on the 5-substituted-8-chloroquinoxaline intermediate. More robust conditions are needed to activate the C-Cl bond.[9] |
Diagram: General Catalytic Cycle
Below is the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: Selective Suzuki Coupling at the C5-Bromo Position
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-8-chloroquinoxaline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water, via syringe. The final concentration should be approximately 0.1 M with respect to the starting quinoxaline.
-
Reaction Conditions: Place the flask in a preheated oil bath at 90°C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-8-chloroquinoxaline product.[10]
Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11][12] This reaction is invaluable for introducing alkyne functionalities, which serve as versatile synthetic handles for further transformations like click chemistry, cyclizations, or reductions.
Mechanism and Selectivity
The reaction typically involves a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[11] The catalytic cycle involves the palladium center, similar to the Suzuki reaction, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the arylpalladium(II) halide complex.[13] The selectivity for the C5-Br over the C8-Cl bond is again pronounced and can be readily achieved under standard Sonogashira conditions.
Data Presentation: Recommended Conditions for Sonogashira Coupling
| Position | Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes & Expected Outcome |
| C5-Br | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-3) | CuI (3-5) | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0) | THF or DMF | RT to 60 | High selectivity for the C5 position is expected. The reaction is often run at room temperature but may require gentle heating.[11] |
| C8-Cl | Terminal Alkyne | PdCl₂(dppf) (5) or Pd(t-Bu₃P)₂ (5) | CuI (5-10) | Cs₂CO₃ or K₂CO₃ (2.0) | Dioxane or Toluene | 80-110 | Coupling at the C-Cl bond is more challenging and may require a more robust ligand and higher temperatures. Copper-free conditions can also be explored.[9] |
Experimental Protocol: Selective Sonogashira Coupling at the C5-Bromo Position
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-8-chloroquinoxaline (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagents: Add anhydrous and degassed THF (or DMF). Then, add the amine base, such as triethylamine (Et₃N, 3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, gently heat to 50-60°C.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the 5-alkynyl-8-chloroquinoxaline.[11]
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds.[14][15] This reaction is critical in drug development, as the arylamine motif is a key component of countless pharmaceutical agents.
Mechanism and Ligand Choice
Similar to other cross-couplings, the reaction involves an oxidative addition, but the subsequent step involves coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[16][17] Reductive elimination then furnishes the C-N bond. The choice of ligand is paramount for success, especially with challenging substrates. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, BrettPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[1][14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically necessary.[18]
Diagram: Chemoselective Functionalization Workflow
This diagram illustrates the strategic, stepwise functionalization of the starting material.
Sources
- 1. jmcct.com [jmcct.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ajphr.com [ajphr.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-8-chloroquinoxaline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Scope: Mechanistic rationale, workflow design, and validated laboratory protocols for regioselective C-N bond formation via SNAr.
Executive Summary & Strategic Importance
In modern medicinal chemistry, functionalized quinoxalines are privileged scaffolds widely utilized in the development of kinase inhibitors, antimicrobial agents, and advanced organic materials[1]. When constructing complex polycyclic drugs, chemists often require building blocks that allow for sequential, site-specific functionalization.
5-Bromo-8-chloroquinoxaline is a highly valuable intermediate because it possesses two distinct halogen handles on its carbocyclic ring. By leveraging the disparate electronic and thermodynamic properties of carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds, chemists can achieve orthogonal reactivity . This application note details how to exploit the fundamental principles of Nucleophilic Aromatic Substitution (SNAr) to selectively displace the chlorine atom, preserving the bromine atom for subsequent late-stage transition-metal-catalyzed cross-coupling[2].
Mechanistic Insights: The Causality of Regioselectivity
A hallmark of a robust synthetic protocol is predictable chemoselectivity. In 5-bromo-8-chloroquinoxaline, both halogens reside on the carbocyclic ring (positions 5 and 8). Because the quinoxaline core is symmetrically fused, the differentiation in reactivity is dictated entirely by the halogens themselves.
Why does SNAr selectively occur at the C-Cl bond?
Unlike palladium-catalyzed cross-coupling—where oxidative addition is governed by the Bond Dissociation Energy (BDE) (C-Br is weaker than C-Cl)—the rate-determining step in an SNAr reaction is the nucleophilic attack on the aromatic system to form a negatively charged Meisenheimer complex [3].
-
Electronegativity: Chlorine (
) is more electronegative than bromine ( ). -
Transition State Stabilization: The greater inductive electron-withdrawing effect of the chlorine atom makes the C-8 carbon more electrophilic. Furthermore, it better stabilizes the developing negative charge in the Meisenheimer intermediate[4].
-
Leaving Group Ability in SNAr: While bromide is a better leaving group in
reactions, in SNAr, the reactivity trend universally follows F > Cl > Br > I[5].
Thus, an incoming nucleophile (e.g., an amine) will preferentially attack C-8, expelling the chloride ion and leaving the C-5 bromine untouched.
Mechanistic divergence in SNAr highlighting preferential C-Cl displacement.
Workflow & Decision Tree
By capitalizing on this regioselectivity, researchers can program a two-step functionalization sequence. Step 1 utilizes SNAr to install a nucleophile (such as a morpholine or aniline derivative) at C-8. Step 2 utilizes Suzuki or Buchwald-Hartwig coupling to functionalize the retained C-Br bond at C-5.
Strategic workflow mapping orthogonal halogen functionalization.
Experimental Design & Condition Optimization
To prevent competitive displacement of the bromine atom (over-reaction) or starting material degradation, the reaction conditions must be carefully tuned. Using highly polar aprotic solvents accelerates the SNAr reaction by leaving the nucleophile un-solvated (naked) while stabilizing the polar transition state.
Optimization Matrix for Morpholine Substitution
| Solvent | Base | Temperature (°C) | Time (h) | Regioselectivity (C8 : C5) | Conversion Yield (%) |
| Acetonitrile (MeCN) | K₂CO₃ | 80 (Reflux) | 24 | ~ 90 : 10 | 45 (Incomplete) |
| DMF | K₂CO₃ | 80 | 12 | > 95 : 5 | 75 |
| DMSO | DIPEA | 100 | 8 | > 98 : 2 | 82 |
| NMP | DIPEA | 120 (Microwave) | 0.5 | > 99 : 1 | 88 (Optimal) |
Rationale: N-Methyl-2-pyrrolidone (NMP) coupled with N,N-Diisopropylethylamine (DIPEA) provides an optimal environment. DIPEA acts as a non-nucleophilic acid scavenger, preventing unwanted side reactions that could occur with inorganic hydroxide bases, while microwave irradiation ensures rapid kinetic conversion, minimizing thermodynamic drift[1].
Detailed Step-by-Step Protocol
Synthesis of 4-(5-bromoquinoxalin-8-yl)morpholine
Reagents & Materials:
-
5-Bromo-8-chloroquinoxaline (1.0 eq, limiting reagent)
-
Morpholine (1.2 eq, nucleophile)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, base)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M relative to substrate)
Equipment: Microwave synthesizer (e.g., Biotage Initiator or CEM Discover), 10 mL microwave-safe reaction vial, magnetic stir bar.
Methodology:
-
Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-8-chloroquinoxaline (243.5 mg, 1.0 mmol).
-
Solvent & Reagent Addition: Add anhydrous NMP (5.0 mL) to dissolve the substrate. Introduce morpholine (104.5 mg, 104 µL, 1.2 mmol) followed by DIPEA (258.5 mg, 348 µL, 2.0 mmol).
-
Purging: Cap the vial and purge with inert gas (Argon or
) for 2 minutes to prevent oxidative side reactions. -
Reaction Execution: Place the vial in the microwave synthesizer. Set the parameters to 120 °C for 30 minutes with dynamic stirring. (Note: If using conventional heating, heat the sealed vial in a pre-heated oil bath at 100 °C for 8 hours).
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel containing 20 mL of saturated aqueous
and 20 mL of Ethyl Acetate (EtOAc). -
Extraction: Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine ( mL) to effectively remove the NMP solvent. -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 4-(5-bromoquinoxalin-8-yl)morpholine as a solid.
Analytical Validation: A Self-Validating System
In order to guarantee the scientific integrity of your synthesized product, it is critical to confirm that the chlorine was displaced and the bromine was retained. This protocol utilizes mass spectrometry (LC-MS) as a self-validating checkpoint based on precise isotopic distribution principles.
-
Starting Material Isotopic Signature: 5-Bromo-8-chloroquinoxaline contains one
and one . The mass spectrum will show a complex multiplet cluster reflecting both the ratio of and the ratio of . -
Product Isotopic Signature (Success Criteria): Upon selective displacement of chlorine, the product molecule will contain exactly one Bromine atom and zero Chlorine atoms .
-
Diagnostic Readout: The LC-MS [M+H]⁺ signal of the purified product must display a classic 1:1 doublet spaced by 2 mass units (representing
and ). If the spectrum displays a 3:1 pattern, the bromine was incorrectly displaced, indicating a failure of chemoselectivity.
Proton (
References
-
Title : 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source : Arabian Journal of Chemistry URL :[Link]
-
Title : Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source : Molecules (MDPI) URL :[Link]
-
Title : The Truce–Smiles rearrangement and related reactions: a review Source : Canadian Journal of Chemistry (Canadian Science Publishing) URL :[Link]
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Note: Next-Generation D-A-D' OLED Emitters using a 5-Bromo-8-chloroquinoxaline Scaffold
Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers Content Discipline: Applied Photophysics & Organic Synthesis
Scientific Rationale: The Shift Towards Asymmetric Frameworks
The development of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF), relies heavily on molecular engineering of the singlet-triplet energy gap (
Historically, symmetric Donor-Acceptor-Donor (D-A-D) molecules built from 5,8-dibromoquinoxaline have dominated the field. However, symmetric architectures often lock the molecule into rigid photophysical boundaries, leading to pronounced aggregation-induced quenching or broad, low-purity emission spectra[1],[3].
The introduction of the asymmetric dihalo building block, 5-bromo-8-chloroquinoxaline , resolves this limitation. The inherent bond dissociation energy difference between the C-Br and C-Cl bonds provides a unique platform for orthogonal, regioselective cross-coupling[4]. This enables the step-wise attachment of two distinctly different electron donors (D and D'), producing a highly localized, asymmetric D-A-D' architecture that allows researchers to fine-tune the intramolecular charge transfer (ICT) state with unprecedented precision.
Photophysical Modulations (The Causality of D-A-D')
The causal relationship between molecular asymmetry and OLED efficiency lies in orbital segregation. By placing a strong donor (e.g., Phenoxazine) at the C5 position and a moderate donor (e.g., Carbazole) at the C8 position, the Highest Occupied Molecular Orbital (HOMO) localizes heavily on the stronger donor, while the Lowest Unoccupied Molecular Orbital (LUMO) anchors to the quinoxaline core[2]. This spatial segregation minimizes electron exchange energy, actively suppressing
Table 1: Comparative Photophysical Trends in Quinoxaline Architectures
| Architecture | Scaffold Substitution | Donor 1 (C5) | Donor 2 (C8) | Emission | Peak EQE (%) | |
| Symmetric D-A-D | 5,8-Dibromoquinoxaline | Carbazole | Carbazole | 0.25 | 440 (Deep Blue) | 12.4 |
| Symmetric D-A-D | 5,8-Dibromoquinoxaline | Phenoxazine | Phenoxazine | 0.08 | 510 (Green) | 19.8 |
| Asymmetric D-A-D' | 5-Bromo-8-chloroquinoxaline | Carbazole | Phenoxazine | 0.12 | 470 (Sky Blue) | 22.1 |
| Asymmetric D-A-D' | 5-Bromo-8-chloroquinoxaline | Triphenylamine | Carbazole | 0.18 | 455 (Pure Blue) | 18.5 |
Note: Data represents aggregated structural trends demonstrating how asymmetric (D-A-D') modulation achieves optimal compromises between emission color purity and high External Quantum Efficiency (EQE).
Mechanistic Chemistry: Establishing a Self-Validating Protocol
Functionalizing polyhalogenated scaffolds requires exact control over catalytic oxidative addition[5]. Palladium(0) inserts into a C-Br bond roughly 100 to 1000 times faster than a C-Cl bond at mild temperatures[4]. Therefore, the protocol below utilizes a kinetic control paradigm (low heat, bulky ligand) for Step 1, and a thermodynamic control paradigm (high heat, highly active biaryl phosphine ligand) for Step 2.
Every stage of this workflow incorporates In-Process Controls (IPC) , ensuring a self-validating synthesis loop before advancing to expensive device fabrication.
Step 1: Kinetically Controlled Coupling at C5 (Bromo Position)
Causality: To prevent activating the C8-chloro position, the temperature is strictly capped at 80°C. We utilize
Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 5-bromo-8-chloroquinoxaline (1.0 equiv), Donor 1 (e.g., 9H-carbazole, 1.05 equiv), and Sodium tert-butoxide (1.5 equiv).
-
Catalyst Loading: Add
(2 mol%) and (4 mol%), followed by anhydrous Toluene to achieve a 0.1 M concentration. -
Reaction: Seal the flask, transfer to a fume hood, and stir at 80°C for 4 hours.
-
Self-Validation Checkpoint:
-
TLC: Extract a 10 µL aliquot. Spot on silica against the starting material (Hexanes:EtOAc 4:1). The monocoupled intermediate will display a lower
value (increased polarity). -
LC-MS: Quench the aliquot in LC-MS grade methanol. Validation requires observation of the
mass with a distinct 3:1 isotopic splitting pattern ( ), proving the structural integrity of the C-Cl bond is maintained.
-
-
Isolation: Filter through a plug of Celite, concentrate under reduced pressure, and purify via flash chromatography.
Step 2: Thermally Driven Coupling at C8 (Chloro Position)
Causality: C-Cl bonds are notoriously inert. To overcome the high activation barrier, we transition to
Methodology:
-
Preparation: Charge a fresh Schlenk flask with the isolated 5-substituted-8-chloroquinoxaline intermediate (1.0 equiv), Donor 2 (e.g., Phenoxazine, 1.2 equiv), and Sodium tert-butoxide (1.5 equiv).
-
Catalyst Loading: Add
(4 mol%) and RuPhos (8 mol%), followed by anhydrous Toluene (0.05 M concentration to prevent bimolecular side reactions). -
Reaction: Heat the reaction mixture at 110°C (reflux) for 12 hours.
-
Self-Validation Checkpoint:
-
GC-MS / LC-MS: The primary validation metric is the complete disappearance of the 3:1 isotopic chlorine signal, replaced by the exact mass of the fully assembled D-A-D' target.
- NMR: A rapid NMR of the crude mixture will show the loss of the downfield doublet (typically ~8.2 ppm) corresponding to the proton adjacent to the chlorine atom on the quinoxaline core.
-
-
Purification for OLEDs: Flash chromatography followed by multiple recrystallizations in Dichloromethane/Methanol. The final material must be subjected to vacuum sublimation to achieve the >99.9% purity required for device doping.
Systems Visualization
The following logic diagram visually maps the causal relationship between the catalytic conditions and the resulting photophysical architecture.
Figure 1: Orthogonal regioselective coupling pathway for asymmetric D-A-D' OLED materials.
References
-
[1] "The Role of Dibenzo(f,h)quinoxaline in Advancing OLED Technology", Ningbo Inno Pharmchem Co., Ltd.
-
[2] "The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications", ResearchGate
-
[3] "New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application", Loughborough University
-
"5-Bromo-8-chloroquinoxaline | 2227206-68-8", Sigma-Aldrich
-
[5] "Regioselective bromination of pyrrolo[1,2-a]quinoxalines", RSC Publishing
-
[4] "A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes", The Journal of Organic Chemistry - ACS Publications
Sources
Sonogashira coupling reaction optimization for 5-Bromo-8-chloroquinoxaline
Application Note & Methodological Protocol: Regioselective Sonogashira Cross-Coupling of 5-Bromo-8-chloroquinoxaline
Introduction: The Privileged Dihalo-Quinoxaline Scaffold
In the synthesis of advanced optoelectronic materials and bioactive therapeutics, the quinoxaline core serves as a highly modular building block. 5-Bromo-8-chloroquinoxaline (CAS: 2227206-68-8) is of particular interest to drug development professionals due to its dual halogen handles, which allow for iterative, site-specific functionalization[1]. Achieving absolute regiocontrol in cross-coupling reactions is paramount to avoiding complex, inseparable mixtures. The Sonogashira cross-coupling reaction—utilizing a palladium catalyst, a copper co-catalyst, and an amine base—presents an optimal pathway to install alkyne moieties selectively at the C5 position[2].
Mechanistic Insights: The Regioselective Imperative
The success of this transformation relies entirely on the chemoselective discrimination between the C5-Br and C8-Cl bonds. As a Senior Application Scientist, understanding the thermodynamic causality behind this preference is critical to avoiding over-coupling or unwanted isomer generation.
The regioselectivity is fundamentally driven by the difference in Bond Dissociation Energies (BDEs). Computational and experimental data dictate that the C-Br BDE on a fused heterocyclic ring system generally hovers around 80–82 kcal/mol, whereas the C-Cl BDE is significantly stronger, typically ranging from 95–97 kcal/mol[3]. Oxidative addition of the Pd(0) active species into the aryl halide is the rate-determining step. Because Pd(0) is highly sensitive to bond strength and the transition state activation barrier for C-Br cleavage is substantially lower than that for C-Cl, the palladium metal selectively inserts into the C5 position[4].
Pd-catalyzed regioselective Sonogashira catalytic cycle at the C5-Br position.
Following oxidative addition, the terminal alkyne—deprotonated by the base and activated by the Cu(I) co-catalyst to form a copper acetylide—undergoes transmetalation. Finally, reductive elimination affords the desired 5-alkynyl-8-chloroquinoxaline, simultaneously regenerating the Pd(0) catalytic species[5].
Optimization Metrics: Causality of Reaction Parameters
Standard Sonogashira conditions often require rigorous tuning when applied to rigid, electron-deficient heterocycles. Below is a synthesized matrix of reaction optimization parameters demonstrating the causality behind the final methodological choices.
Table 1: Quantitative Data on Sonogashira Optimization for 5-Bromo-8-chloroquinoxaline
| Catalyst System (5 mol%) | Co-Catalyst (10 mol%) | Base (Eq.) | Solvent | Temp | Yield (%) | Mechanistic Causality / Observations |
| PdCl₂[P(C₆H₅)₃]₂ | CuI | TEA (3.0) | THF | 60°C | 57% | Moderate yield. Substrate has poor solubility. Significant diyne byproduct observed due to Pd(II) in situ reduction consuming the alkyne[6]. |
| Pd[P(C₆H₅)₃]₄ | CuI | TEA (3.0) | THF | 60°C | 68% | Yield improved by eliminating the need for Pd(II) reduction, but THF fails to adequately solvate the polar intermediates[7]. |
| Pd[P(C₆H₅)₃]₄ | CuI | DIPA (3.0) | Toluene | 80°C | 74% | Non-polar solvent severely impedes the transmetalation step, causing prolonged reaction times. |
| Pd(dppf)Cl₂ | CuI | DIPA (3.0) | DMF | 80°C | 85% | Good yield, though the steric bulk of the dppf ligand slightly hinders the approach of the copper acetylide[5]. |
| Pd[P(C₆H₅)₃]₄ | CuI | DIPA (3.0) | DMF | 80°C | 94% | Optimal. Rapid oxidative addition; high dielectric constant of DMF stabilizes the polar transition states perfectly[7]. |
Key Driver Decisions:
-
Catalyst (Pd(PPh₃)₄): Starting directly with a robust Pd(0) species bypasses the sacrificial reduction phase required by Pd(II) precatalysts, directly suppressing Glaser homocoupling (diyne formation)[2].
-
Solvent (DMF): The dipole moment and dielectric constant of DMF strongly stabilize the charge-separated transition state during transmetalation, drastically accelerating the reaction rate compared to THF[7].
-
Base (DIPA): Diisopropylamine (DIPA) is chosen over triethylamine (TEA) because its superior steric shielding minimizes nucleophilic displacement side-reactions on the electron-deficient quinoxaline ring, while its pKa remains perfectly suited for generating the Cu-acetylide.
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. Visual cues and strategic physical benchmarks are built-in so that researchers can verify the integrity of the reaction in real-time.
Step-by-step experimental workflow for the optimized Sonogashira cross-coupling reaction.
Step 1: Reagent Preparation and Deoxygenation
-
Equip an oven-dried 50 mL Schlenk flask with a magnetic stir bar.
-
Add 5-Bromo-8-chloroquinoxaline (1.0 mmol, 243.5 mg).
-
Introduce anhydrous DMF (10.0 mL) and DIPA (3.0 mmol).
-
Validation Check: Deoxygenation is non-negotiable. Purge the solution by bubbling Argon directly into the liquid for at least 15 minutes. Failure to remove oxygen will result in the immediate and irreversible oxidation of Pd(0) to Pd(II), leading to a stalled reaction and rapid diyne formation[5].
Step 2: Catalyst Loading
-
Temporarily increase Argon flow to create a positive pressure blanket.
-
Quickly add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) and Copper(I) Iodide (0.10 mmol, 19.0 mg).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Validation Check: Upon addition of the alkyne and gentle warming, the suspension should shift from a pale yellow to a deep, homogeneous red-brown solution. This color transition validates the successful in-situ generation of the copper acetylide complex. If the solution crashes out as an opaque black precipitate immediately, the Pd catalyst has aggregated into inactive "Palladium Black" due to oxygen contamination.
Step 3: Reaction Execution
-
Seal the vessel and heat the reaction mixture to 80°C in an oil bath under constant stirring.
-
Allow the reaction to proceed for 12–18 hours.
-
Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The highly UV-active starting material (5-Bromo-8-chloroquinoxaline) should completely disappear, replaced by a novel, lower Rf fluorescent spot[7].
Step 4: Aqueous Work-Up
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (30 mL) and quench by adding 30 mL of a saturated aqueous Ammonium Chloride (NH₄Cl) solution.
-
Causality Check: The NH₄Cl wash is essential. The ammonium ions act as a chelating agent to selectively pull the copper residues into the aqueous phase (often turning the aqueous layer pale blue). This prevents copper species from streaking down the silica column during subsequent purification.
-
Separate the layers. Wash the organic layer with brine (2 × 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Characterization
-
Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 85:15 Hexanes:Ethyl Acetate).
-
Isolate the target fractions and dry under high vacuum to afford the pure 5-alkynyl-8-chloroquinoxaline.
References
-
Payne, A., & Welch, G. C. (2017). Optimized synthesis of π-extended squaraine dyes relevant to organic electronics by direct (hetero)arylation and Sonogashira coupling reactions. Organic & Biomolecular Chemistry, 15(15), 3310-3317.[Link]
-
Lee, C., Yang, W., & Parr, R. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(15), 5536–5543.[Link]
-
Ali, A., et al. (2020). Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Journal of The Chemical Society of Pakistan, 42(1).[Link]
-
Mphahlele, M. J., & Mmonwa, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17492-17533.[Link]
-
Hazari, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(22), 16188-16328.[Link]
Sources
- 1. 5-Bromo-8-chloroquinoxaline | CymitQuimica [cymitquimica.com]
- 2. Optimized synthesis of π-extended squaraine dyes relevant to organic electronics by direct (hetero)arylation and Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-8-chloroquinoxaline Intermediates
Introduction: The Strategic Importance of 5-Bromo-8-chloroquinoxaline in Drug Discovery
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties[1]. The specific substitution pattern of halo-quinoxalines, such as 5-bromo-8-chloroquinoxaline, offers medicinal chemists a versatile platform for further functionalization through modern cross-coupling reactions. The bromine and chlorine atoms at the C5 and C8 positions, respectively, provide distinct reactivity profiles, allowing for sequential and site-selective modifications to build molecular complexity. This makes 5-bromo-8-chloroquinoxaline a highly valuable intermediate in the synthesis of novel therapeutic agents.
The development of robust and scalable synthetic routes to such key intermediates is a critical endeavor in the drug development pipeline. A scalable synthesis ensures the reliable and cost-effective production of the target molecule in the quantities required for preclinical and clinical studies. This application note provides detailed protocols for a scalable, two-stage synthesis of 5-bromo-8-chloroquinoxaline, designed for researchers, scientists, and drug development professionals. The presented methodology emphasizes chemical principles, safety, and scalability.
Synthetic Strategy: A Two-Stage Approach to 5-Bromo-8-chloroquinoxaline
A direct and selective di-halogenation of a pre-formed quinoxaline ring at the 5 and 8 positions can be challenging to control and may lead to a mixture of constitutional isomers, complicating purification on a large scale. Therefore, a more convergent and scalable strategy involves the construction of the quinoxaline ring from a pre-functionalized aromatic precursor. The most common and reliable method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[1][2].
Our synthetic approach is therefore broken down into two main stages:
-
Synthesis of the Key Intermediate: 3-Bromo-6-chloro-1,2-phenylenediamine. This stage focuses on the preparation of the appropriately substituted diamine, which dictates the final substitution pattern of the quinoxaline product.
-
Cyclocondensation to form 5-Bromo-8-chloroquinoxaline. The synthesized diamine is then reacted with a suitable 1,2-dicarbonyl synthon, in this case, glyoxal, to form the target quinoxaline ring system.
This strategy ensures that the halogen substituents are introduced in a controlled and unambiguous manner, leading to a single desired product and simplifying downstream processing.
Experimental Protocols
Stage 1: Scalable Synthesis of 3-Bromo-6-chloro-1,2-phenylenediamine
The synthesis of the key diamine intermediate is proposed via a two-step sequence starting from the commercially available 4-chloro-2-nitroaniline. This route is designed for regiochemical control and scalability.
Step 1a: Bromination of 4-chloro-2-nitroaniline
The regioselectivity of the bromination is directed by the activating amino group and the deactivating, meta-directing nitro group. The position ortho to the amino group and meta to the nitro group is favored for electrophilic substitution.
-
Materials and Reagents:
-
4-chloro-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (96-98%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
-
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 4-chloro-2-nitroaniline (1.0 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 30°C with an ice bath. Stir until complete dissolution.
-
Cool the reaction mixture to 0-5°C.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.
-
The crude solid is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
-
The product, 2-bromo-4-chloro-6-nitroaniline, is dried under vacuum. For most applications, this crude product is of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.
-
Step 1b: Reduction of 2-bromo-4-chloro-6-nitroaniline
The reduction of the nitro group to an amine is a standard transformation that can be achieved on a large scale using various methods. Catalytic hydrogenation is often preferred for its clean reaction profile and ease of work-up.
-
Materials and Reagents:
-
2-bromo-4-chloro-6-nitroaniline
-
Palladium on Carbon (5-10% Pd/C, 1-5 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite®
-
-
Protocol:
-
To a hydrogenation vessel, add 2-bromo-4-chloro-6-nitroaniline (1.0 eq) and the solvent (ethanol or ethyl acetate, 10-20 volumes).
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or TLC analysis. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
The combined filtrate is concentrated under reduced pressure to yield the crude 3-bromo-6-chloro-1,2-phenylenediamine. This product can be used in the next step without further purification.
-
Stage 2: Cyclocondensation to form 5-Bromo-8-chloroquinoxaline
This final step involves the formation of the quinoxaline ring through the condensation of the synthesized diamine with glyoxal. Glyoxal is commercially available as a 40% aqueous solution or as its more stable bisulfite adduct.
-
Materials and Reagents:
-
3-bromo-6-chloro-1,2-phenylenediamine
-
Glyoxal (40% solution in water) or Glyoxal sodium bisulfite adduct
-
Ethanol or Methanol
-
Deionized Water
-
-
Protocol:
-
In a round-bottom flask, dissolve 3-bromo-6-chloro-1,2-phenylenediamine (1.0 eq) in ethanol or methanol (10 volumes).
-
Add glyoxal (40% aqueous solution, 1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol and then with water.
-
The crude 5-bromo-8-chloroquinoxaline is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Stage 1a: Bromination | Stage 1b: Reduction | Stage 2: Cyclocondensation |
| Starting Material | 4-chloro-2-nitroaniline | 2-bromo-4-chloro-6-nitroaniline | 3-bromo-6-chloro-1,2-phenylenediamine |
| Key Reagent | N-Bromosuccinimide | H₂ / Pd/C | Glyoxal |
| Solvent | H₂SO₄ | Ethanol / Ethyl Acetate | Ethanol / Methanol |
| Typical Yield | >90% | >95% | 85-95% |
| Purity (crude) | ~95% | >95% | >95% |
| Purification | Washing / Recrystallization | Filtration | Recrystallization / Chromatography |
Visualization of Synthetic Workflow and Reaction Scheme
Overall Synthetic Workflow
Caption: Workflow for the two-stage synthesis of 5-Bromo-8-chloroquinoxaline.
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of 5-Bromo-8-chloroquinoxaline.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and fundamental organic transformations. The reliability of this synthetic route is ensured by several factors:
-
Regiochemical Control: The step-wise introduction of substituents onto the benzene ring, guided by known principles of electrophilic aromatic substitution, ensures the unambiguous formation of the desired constitutional isomer.
-
High-Yielding Reactions: The chosen reactions—electrophilic bromination, nitro group reduction, and cyclocondensation—are known to be high-yielding, which is crucial for the overall efficiency and scalability of the process.
-
Robustness of Reactions: These transformations are generally tolerant of a range of functional groups and are known to be reproducible on various scales.
-
In-Process Controls: The progress of each reaction step can be readily monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), which allows for real-time assessment and ensures the reaction is driven to completion before proceeding to the next step.
-
Characterization: The identity and purity of the intermediates and the final product can be unequivocally confirmed by standard analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis. The final product, 5-bromo-8-chloroquinoxaline, has a molecular formula of C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol [3].
By following these well-documented and controllable reaction steps, researchers can confidently synthesize the target intermediate with a high degree of purity and in a scalable manner.
References
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Semantic Scholar. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
-
o-PHENYLENEDIAMINE. Organic Syntheses Procedure. Available at: [Link]
-
A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. Semantic Scholar. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
Sources
Troubleshooting & Optimization
troubleshooting debromination side reactions in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with side reactions during their synthetic routes. We will specifically focus on the persistent issue of debromination , providing in-depth troubleshooting guides and practical, field-proven solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of quinoxaline synthesis, and why is it a significant problem?
A1: Debromination is an undesired side reaction where a bromine atom on your starting material or intermediate is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct. For example, if you start with a bromo-substituted o-phenylenediamine to synthesize a bromoquinoxaline, you might end up with a significant yield of the non-brominated quinoxaline analog. This is problematic for several reasons: it lowers the yield of your target molecule, consumes valuable starting material, and introduces a byproduct that can be difficult to separate from the desired product, complicating purification.[1]
Q2: I'm observing debromination in a palladium-catalyzed reaction to form my quinoxaline derivative. What is the most likely chemical mechanism?
A2: In palladium-catalyzed cross-coupling reactions (like Buchwald-Hartwig or Suzuki couplings used to form the quinoxaline core or append substituents), the primary cause of debromination is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can transfer a hydride to the aryl halide complex, leading to reductive elimination of the debrominated arene instead of the desired coupled product. The catalytic cycle for this side reaction competes directly with the productive cross-coupling cycle.
Q3: What are the common sources of the hydride (H⁻) that leads to the formation of the problematic Pd-H species?
A3: The hydride can originate from several sources within your reaction mixture:
-
Solvents: Protic solvents, especially alcohols, can be oxidized by the palladium complex to generate palladium hydrides.[2]
-
Bases: Certain bases, particularly strong alkoxides, can undergo β-hydride elimination or other decomposition pathways that release hydrides.
-
Reagents: Additives or starting materials themselves can be hydride sources. For instance, boronic acids used in Suzuki coupling can contain impurities or decompose to generate hydrides. Amines in Buchwald-Hartwig reactions can, under certain conditions, also serve as hydride donors.
-
Water: Although often necessary in some protocols, water can be a proton source that facilitates pathways leading to Pd-H formation.[1]
Q4: Can debromination occur in non-palladium-catalyzed, classical quinoxaline syntheses?
A4: Yes, while less common, it is possible. The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone.[3] Debromination in these cases is not typically caused by a Pd-H mechanism. Instead, it may arise from:
-
Reductive Impurities: Trace amounts of reducing agents in your starting materials or solvents.
-
Unintended Reductive Conditions: Certain catalysts or additives, especially if not chosen carefully, can create a reductive environment. For example, some metal-induced reductive cyclization pathways have been observed under specific conditions.[4]
-
Reaction with In-situ Generated Species: The reaction of o-phenylenediamine with α-bromoketones, for instance, can sometimes proceed via complex pathways where intermediates may be susceptible to reduction depending on the precise conditions (e.g., solvent, temperature, additives).[5]
Q5: What analytical techniques are best for identifying and quantifying debromination?
A5: A combination of techniques is ideal for robust analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to separate the desired brominated product from the debrominated byproduct and confirm their identities by their mass-to-charge ratio (the brominated compound will show a characteristic isotopic pattern for Br). Quantification can be achieved using a UV detector in the LC system.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable quinoxalines. It provides excellent separation and mass-based identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR can be used for quantification by integrating the signals unique to the brominated and debrominated products. The disappearance of a signal in the aromatic region and the appearance of a new proton signal (often coupled to adjacent protons) is a clear indicator of debromination.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving debromination issues based on the synthetic method employed.
Guide 1: Troubleshooting Debromination in Palladium-Catalyzed Quinoxaline Synthesis
This scenario is the most common and involves a competitive relationship between the desired C-N or C-C bond formation and the hydrodehalogenation side reaction. The goal is to accelerate the productive catalytic cycle, specifically the reductive elimination of the desired product, relative to the reductive elimination of the debrominated byproduct.[6][7]
Problem Statement: A palladium-catalyzed C-N coupling reaction between a bromo-aryl precursor and an amine to form the quinoxaline ring system shows >10% of the corresponding debrominated quinoxaline.
Systematic Troubleshooting Steps:
-
Ligand Optimization (Highest Impact): The choice of phosphine ligand is critical. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination.[2][8]
-
Causality: Bulky, electron-rich ligands (e.g., biaryl phosphines) tend to stabilize the palladium center, promote fast reductive elimination of the desired product, and disfavor the pathways leading to debromination.[9] Pd(PPh₃)₄, while a classic catalyst, is often not optimal and can lead to more side reactions in modern cross-couplings.[10]
-
Action: Switch from simple phosphine ligands (like PPh₃) to sterically hindered, electron-rich biaryl phosphine ligands. Screen a panel of ligands such as SPhos, XPhos, RuPhos, or bulky alkyl phosphines like P(t-Bu)₃.
-
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle.[11]
-
Causality: Strong alkoxide bases (e.g., NaOtBu) can sometimes act as hydride sources or promote catalyst decomposition at elevated temperatures. Weaker inorganic bases are often "softer" and less prone to generating reductive species.
-
Action: If using a strong alkoxide, switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are effective and generally minimize debromination.[1]
-
-
Solvent System: The solvent can be a direct participant in the side reaction.
-
Causality: As mentioned in the FAQs, protic solvents like alcohols are known hydride sources. Even seemingly "aprotic" solvents like dioxane can degrade at high temperatures to produce hydride-donating species.[10]
-
Action: Replace any alcoholic solvents with anhydrous, degassed aprotic solvents like toluene, dioxane (use with caution at high temps), or THF. Ensure the solvent is thoroughly dried and degassed via sparging with an inert gas (N₂ or Ar) or freeze-pump-thaw cycles.
-
-
Temperature and Reaction Time:
-
Causality: Higher temperatures can accelerate both the desired reaction and undesired side reactions, including catalyst decomposition which may lead to palladium black and increased debromination.
-
Action: Try running the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C). Monitor the reaction over time; a prolonged reaction time at high temperature can exacerbate the issue.
-
| Parameter | Recommendation for High Debromination | Rationale |
| Ligand | Switch from PPh₃ to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[2] | Accelerates desired reductive elimination, suppressing the competing debromination pathway. |
| Base | Replace strong alkoxides (NaOtBu) with weaker inorganic bases (K₃PO₄, Cs₂CO₃).[1] | Reduces the likelihood of the base acting as a hydride source. |
| Solvent | Use anhydrous, degassed aprotic solvents (Toluene, THF). Avoid alcohols.[10] | Eliminates a primary source of hydride species that form Pd-H. |
| Temperature | Lower the reaction temperature (e.g., from 110 °C to 80 °C). | Minimizes catalyst decomposition and can shift selectivity towards the desired product.[2] |
Guide 2: Troubleshooting Debromination in Classical Condensation Reactions
Problem Statement: The synthesis of a bromo-quinoxaline from a bromo-o-phenylenediamine and an α-bromoketone yields a significant amount of the non-brominated product.
Systematic Troubleshooting Steps:
-
Assess Purity of Starting Materials:
-
Causality: The issue may not be the reaction itself, but a contaminant. Reductive impurities in either the diamine or the ketone starting materials can cause debromination.
-
Action: Re-purify starting materials via recrystallization or column chromatography. Check the purity by NMR and LC-MS before use. Ensure solvents are of high purity and anhydrous.
-
-
Control the Reaction Atmosphere:
-
Causality: While often run in air, some condensation reactions can be sensitive. An inert atmosphere prevents potential side reactions with oxygen or moisture that could lead to complex redox pathways.
-
Action: Run the reaction under a nitrogen or argon atmosphere. Use Schlenk techniques if necessary to ensure all atmospheric gases are excluded.
-
-
Evaluate the Catalyst/Additive:
-
Causality: Many modern protocols for this "classical" reaction use catalysts (e.g., Lewis acids, iodine, cerium salts) to improve yields and reaction times.[12][13][14] Some of these, particularly certain metal salts, could have unintended reductive capabilities under the reaction conditions.
-
Action: If a catalyst is being used, try running the reaction without it to see if debromination persists. If it does not, screen alternative catalysts. For example, if a metal-based Lewis acid is problematic, consider a non-metallic catalyst or a Brønsted acid.
-
Process Flow and Decision Making
The following diagram illustrates a logical workflow for troubleshooting debromination side reactions.
Caption: Troubleshooting decision tree for debromination.
Experimental Protocol: Ligand Screening to Minimize Debromination
This protocol details a parallel screening experiment to identify the optimal phosphine ligand for a Buchwald-Hartwig amination that is prone to debromination.
Objective: To determine which of four common biaryl phosphine ligands provides the highest ratio of desired brominated product to debrominated byproduct.
Materials:
-
Bromo-aryl precursor (e.g., 4-bromo-1,2-phenylenediamine) (1.0 equiv)
-
Coupling partner (e.g., an α-diketone or other suitable precursor) (1.2 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (2 mol%)
-
Screening Ligands (4.4 mol%):
-
Vial 1: SPhos
-
Vial 2: XPhos
-
Vial 3: RuPhos
-
Vial 4 (Control): P(t-Bu)₃
-
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Anhydrous, degassed toluene (to make a 0.2 M solution)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox, arrange and label four reaction vials. To each vial, add the bromo-aryl precursor, the coupling partner, Pd₂(dba)₃, and K₃PO₄.
-
Ligand Addition: To each respective vial, add the designated phosphine ligand.
-
Solvent Addition: Add the calculated amount of degassed toluene to each vial to achieve the target concentration.
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to 80 °C. Ensure vigorous stirring.
-
Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and prepare for analysis.
-
Analysis: Analyze each sample by LC-MS. Determine the ratio of the peak area of the desired brominated product to the peak area of the debrominated byproduct.
References
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Available at: [Link]
-
El-fakiy, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
- Das, P. J., & Sarkar, S. (2011). AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE. International Journal of Chemical Research, 3(2), 56-60.
-
Hazarika, M., et al. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]
-
Reddit user discussion. (2019). significant dehalogenation in stille coupling. r/Chempros on Reddit. Available at: [Link]
-
Blake, A. J., et al. (2001). Unprecedented reductive cyclisation of salophen ligands to tetrahydroquinoxalines during metal complex formation. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
Beilstein Journals. (2022). DDQ in mechanochemical C–N coupling reactions. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Available at: [Link]
-
Reid, J. P., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]
-
Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Unprecedented reductive cyclisation of salophen ligands to tetrahydroquinoxalines during metal complex formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. bioinfopublication.org [bioinfopublication.org]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Purification Strategies for 5-Bromo-8-chloroquinoxaline
Welcome to the technical support guide for the purification of 5-Bromo-8-chloroquinoxaline. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven answers to common challenges encountered during the purification of this important heterocyclic intermediate. As Senior Application Scientists, we aim to move beyond simple protocols, offering insights into the causality behind each step to empower you to optimize your purification strategy.
Section 1: Understanding the Problem - Impurities and Purity Assessment
A successful purification begins with a clear understanding of what you are trying to remove and how to monitor your progress.
Q1: What are the most common impurities I might encounter during the synthesis of 5-Bromo-8-chloroquinoxaline?
The impurities in your reaction mixture are typically derived from the starting materials and the specific reaction conditions employed. The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] Potential side products and impurities include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual diamine and dicarbonyl precursors in your crude product.
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to a variety of colored impurities.[3]
-
Isomeric Byproducts: Depending on the synthetic route, isomers with bromine or chlorine at different positions on the quinoxaline ring could form. These can be particularly challenging to separate due to their similar polarities.
-
Benzimidazoles: Rearrangement of the quinoxaline skeleton can form benzimidazole derivatives, especially under harsh acidic conditions or at high temperatures.[3]
-
Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, particularly in the presence of strong acids.[3]
Q2: How can I quickly assess the purity of my crude product and monitor the purification process?
Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for this purpose. It provides a rapid snapshot of the number of components in your mixture and helps in developing a strategy for bulk purification via column chromatography.
Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf), while non-polar compounds travel further up the plate.
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of your crude 5-Bromo-8-chloroquinoxaline in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). A good starting point for quinoxalines is a mixture of hexane and ethyl acetate.[4][5][6] Ensure the solvent level is below your origin line. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The number of spots corresponds to the minimum number of different compounds in your mixture. The goal of purification is to isolate the single spot corresponding to your target compound.
Section 2: Primary Purification Strategies
The two most common and effective methods for purifying solid organic compounds like 5-Bromo-8-chloroquinoxaline are recrystallization and column chromatography.
Q3: Is recrystallization a suitable method for purifying 5-Bromo-8-chloroquinoxaline, and how do I select the right solvent?
Recrystallization is an excellent and highly effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. It is often the first method of choice.[4]
Core Principle: This technique relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., in an ice bath).[7] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection: The key to successful recrystallization is finding the right solvent. You can screen potential solvents using small test tubes with a few milligrams of your crude product. Ethanol is a common starting point for quinoxaline derivatives.[1][7][8]
Table 1: Solvent Screening for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Heptane/Hexane | Non-polar | 98 / 69 | Good for non-polar compounds; often used as the "poor" solvent in a mixed-solvent system.[4][9] |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds; often used in combination with heptane.[10] |
| Dichloromethane | Polar Aprotic | 40 | Often too good a solvent at room temperature, but can be used for trituration. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent, good for moderately polar compounds. |
| Isopropanol | Polar Protic | 82 | A common choice for recrystallization. |
| Ethanol | Polar Protic | 78 | A very common and effective solvent for quinoxaline derivatives.[1][7] |
| Water | Very Polar | 100 | Typically used as the "poor" solvent (anti-solvent) with a miscible organic solvent like ethanol.[4] |
Protocol 2: Recrystallization from a Single Solvent
-
Dissolution: Place the crude 5-Bromo-8-chloroquinoxaline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (use a boiling stick or magnetic stir bar).
-
Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Adding excess solvent will reduce your final yield.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, over-oxidized polymers), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q4: When should I choose column chromatography, and how do I perform it effectively?
Column chromatography is the method of choice when recrystallization fails, particularly when impurities have similar solubility profiles to the target compound or when dealing with complex mixtures containing multiple components.[7]
Core Principle: This is a preparative-scale version of TLC. The crude mixture is loaded onto a column packed with a stationary phase (usually silica gel). A solvent (mobile phase) is then passed through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases, eluting from the column at different times.[11]
Developing the Method with TLC: The success of column chromatography depends entirely on selecting the right mobile phase. This is determined by running analytical TLCs first.[12]
-
Goal: Find a solvent system that provides good separation between your product and all impurities.
-
Target Rf: The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.[12] This ensures the compound moves through the column at a reasonable rate without eluting too quickly with impurities.
Table 2: Mobile Phase Selection for Column Chromatography
| TLC Result (Rf of Product) | Interpretation | Action for Column Chromatography |
|---|---|---|
| > 0.6 | Eluent is too polar. | Decrease the polarity (e.g., increase the hexane:ethyl acetate ratio). |
| < 0.2 | Eluent is not polar enough. | Increase the polarity (e.g., decrease the hexane:ethyl acetate ratio). |
| ~ 0.35 with good separation | Ideal eluent. | Use this solvent system for the column. |
| Spots are streaked | Compound may be too polar or acidic/basic. | Consider adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Spots are not separated | Isocratic elution is insufficient. | Plan a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[13] |
Protocol 3: Silica Gel Flash Column Chromatography
-
Column Packing: Plug the bottom of a glass column with cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., hexane). Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica.[11]
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11][13] This technique generally provides better separation than loading the sample as a concentrated liquid.
-
Elution: Gently add your chosen mobile phase to the column. Use gentle air pressure to push the solvent through the column at a steady rate (flash chromatography).
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 5-Bromo-8-chloroquinoxaline.[11]
Section 3: Visual Workflows and Decision Making
Visualizing the purification process can aid in experimental planning and troubleshooting.
Purification Strategy Decision Tree
This diagram outlines the logical flow for deciding on a purification method.
Caption: A decision tree for selecting a purification strategy.
Column Chromatography Workflow
This diagram details the key steps involved in performing column chromatography.
Caption: Step-by-step workflow for purification by column chromatography.
References
- BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
- BenchChem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
- BenchChem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
- BenchChem. (n.d.). Application Note and Protocol for the Purification of 3-bromo-7-chloro-1-benzothiophene.
- Karimi, B., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.
- Sarkis, G. Y., & Al-Azawe, S. (n.d.). Synthesis and spectral data for quinoxaline derivatives. College of Science, University of Baghdad.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Hasaninejad, A., et al. (2020). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies.
- A.A.J. Al-Karawi, F. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Iraqi Journal of Pharmaceutical Sciences.
-
Scribd. (n.d.). Quinoxaline Derivatives: Antibacterial Study. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Use of Modern Technique for Synthesis of Quinoxaline Derivatives as Potential Anti-Virus Compounds.
- Hasaninejad, A., et al. (2020). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Chemistry Studies.
-
SciSpace. (2015). Quinoxaline, its derivatives and applications: A state of the art review. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
- BenchChem. (n.d.). Purification challenges for bromoquinoline compounds.
-
Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling Byproducts with 5-Bromo-8-chloroquinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-8-chloroquinoxaline. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and critical challenge: the formation of homocoupling byproducts in cross-coupling reactions. By understanding the underlying mechanisms and implementing the targeted solutions presented here, you can significantly improve the yield and purity of your desired heterobicyclic products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a prevalent issue with 5-bromo-8-chloroquinoxaline?
A1: Homocoupling is an undesired side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material react to form a symmetrical dimer.[1] In the context of 5-bromo-8-chloroquinoxaline, this can manifest as the formation of a biquinoxaline byproduct derived from two molecules of the haloquinoxaline (aryl-aryl homocoupling) or, more commonly, the dimerization of the coupling partner, such as a boronic acid in Suzuki reactions or a terminal alkyne in Sonogashira reactions.[2][3]
The quinoxaline core, being electron-deficient, makes the attached halogens (bromine and chlorine) susceptible to oxidative addition to the palladium(0) catalyst, a key step in the desired cross-coupling cycle.[4] However, various factors can disrupt this cycle and favor pathways leading to homocoupling.
Q2: Which of the two halogens on 5-bromo-8-chloroquinoxaline is more likely to participate in homocoupling?
A2: In palladium-catalyzed reactions, the carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. Therefore, reactions will predominantly occur at the 5-bromo position. Consequently, any aryl-aryl homocoupling of the quinoxaline itself would likely result from the reaction at this site. However, the more common issue is the homocoupling of the reaction partner, which is influenced by the overall reaction conditions rather than the specific halogen.
Q3: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. What are the primary causes?
A3: The homocoupling of boronic acids in Suzuki-Miyaura coupling is a frequent problem and can be attributed to several factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active palladium(0) catalyst to palladium(II) species.[2] These Pd(II) species are known to promote the oxidative homocoupling of boronic acids.[5][6]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][5]
-
Suboptimal Base or Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[7] However, an inappropriate choice of base or solvent can affect catalyst stability and favor side reactions.[8]
Q4: In my Sonogashira coupling, I'm seeing a lot of diyne byproduct. What's happening?
A4: The formation of a symmetrical 1,3-diyne byproduct in Sonogashira reactions is known as Glaser coupling or Glaser-Hay coupling.[3] This is a copper-catalyzed oxidative homocoupling of terminal alkynes.[9] Even in a palladium-catalyzed Sonogashira reaction, the requisite copper(I) co-catalyst can facilitate this undesired pathway, especially in the presence of an oxidant, typically oxygen.[3][10]
Troubleshooting Guide: Reaction-Specific Solutions
This section provides detailed, question-driven troubleshooting for specific cross-coupling reactions involving 5-bromo-8-chloroquinoxaline.
Suzuki-Miyaura Coupling
Issue: Persistent boronic acid homocoupling despite standard inert atmosphere techniques.
Underlying Cause: Standard inert atmosphere techniques, such as a simple nitrogen blanket, may not be sufficient to remove all dissolved oxygen.[11] Residual Pd(II) species, either from the precatalyst or from oxidation of Pd(0), can drive the homocoupling pathway.
Solution Workflow:
Caption: Troubleshooting workflow for Suzuki homocoupling.
Detailed Protocol: Rigorous Degassing and Optimized Catalyst System
-
Solvent Degassing: Prior to use, rigorously degas the reaction solvent(s) by sparging with argon or nitrogen for at least 30 minutes. For maximum oxygen removal, perform three freeze-pump-thaw cycles.[6]
-
Reagent and Catalyst Selection:
-
Palladium Source: Favor a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] This eliminates the in-situ reduction step that can contribute to homocoupling.
-
Ligand: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[2] These ligands accelerate the reductive elimination step, which outcompetes side reactions.[2]
-
Base: Use a moderately strong, non-hydroxide base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2]
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry under vacuum.
-
Allow the glassware to cool under a positive pressure of inert gas.
-
Add the 5-bromo-8-chloroquinoxaline, boronic acid derivative, base, and ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via cannula or syringe, followed by the Pd(0) catalyst.
-
-
(Optional Additive): If using a Pd(II) precatalyst is unavoidable, consider adding a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst.[5][11] This can help generate the active Pd(0) species quickly without interfering with the main catalytic cycle.[5]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) | Avoids in-situ reduction step where Pd(II) can cause homocoupling.[2] |
| Ligand | Bulky, electron-rich (e.g., SPhos) | Accelerates reductive elimination, minimizing side reactions.[2] |
| Atmosphere | Rigorously degassed (sparging/F-P-T) | Minimizes O₂ which promotes oxidative homocoupling.[6] |
| Additive (for Pd(II)) | Mild reducing agent (e.g., K-formate) | Promotes rapid reduction of Pd(II) to active Pd(0).[5] |
Sonogashira Coupling
Issue: Formation of diyne (Glaser coupling) byproduct.
Underlying Cause: The copper(I) co-catalyst, essential for the traditional Sonogashira mechanism, also catalyzes the oxidative homocoupling of the terminal alkyne (Glaser coupling) in the presence of oxygen.[3][10]
Solution Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Detailed Protocol: Copper-Free Sonogashira Coupling
By eliminating the copper co-catalyst, the primary pathway for Glaser homocoupling is removed.[1][12]
-
Catalyst and Reagent Selection:
-
Palladium Catalyst: Use a robust palladium catalyst system. A common choice is a combination of a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a suitable phosphine ligand.
-
Ligand: Bulky, electron-rich ligands are often effective in copper-free protocols.
-
Base: A strong amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used, often serving as the solvent as well.[1]
-
-
Reaction Setup:
-
Follow the rigorous degassing and inert atmosphere procedures described for the Suzuki coupling.
-
Combine 5-bromo-8-chloroquinoxaline, the terminal alkyne, the palladium catalyst, and the ligand in the reaction flask.
-
Add the degassed amine base/solvent.
-
-
Reaction Conditions:
-
Heat the reaction to the required temperature (often between room temperature and 80 °C, depending on the substrates and catalyst system).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenated quinoxaline and other side products.
Underlying Cause: While direct homocoupling of the amine or aryl halide is less common in modern Buchwald-Hartwig amination, unproductive side reactions can compete with the desired C-N bond formation.[13] One such side reaction is β-hydride elimination from the palladium-amide intermediate, which leads to a hydrodehalogenated arene (quinoxaline) and an imine.[13] This is more prevalent with certain ligand/base combinations.
Solution Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig side reactions.
Detailed Protocol: Ligand and Base Optimization
The key to a successful Buchwald-Hartwig amination is the selection of a highly active catalyst system that promotes rapid reductive elimination.[14]
-
Ligand Selection:
-
Base Selection:
-
The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are very common.
-
For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[16]
-
-
Reaction Setup:
-
Use a pre-catalyst (a stable Pd(II) complex that is easily reduced in situ) or generate the active Pd(0) catalyst carefully.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Screen different solvents; toluene and dioxane are common choices.
-
| Parameter | Recommendation | Rationale |
| Ligand | Sterically hindered biaryl phosphines (e.g., BrettPhos) | Promotes rapid reductive elimination, outcompeting β-hydride elimination.[14] |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu) | Ensures efficient deprotonation of the amine-palladium complex.[15] |
| Catalyst | Use of pre-catalysts | Provides a reliable and reproducible source of the active catalyst.[16] |
By systematically addressing the root causes of homocoupling and other side reactions, researchers can unlock the full synthetic potential of 5-bromo-8-chloroquinoxaline in developing novel compounds for pharmaceutical and materials science applications.
References
- Cross-Coupling Reactions Guide. Sigma-Aldrich.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.
- Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. (2014).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Glaser Coupling. Alfa Chemistry.
- Palladium catalyzed couplings. Chemistry LibreTexts. (2020).
- Troubleshooting common problems in quinoxaline synthesis. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Strategies to minimize homocoupling in Suzuki reactions. BenchChem.
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-C
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025).
Sources
- 1. jmcct.com [jmcct.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 5-Bromo-8-chloroquinoxaline
This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 5-bromo-8-chloroquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to offer a comparative analysis, contextualizing the spectral features against related quinoxaline structures. By understanding the underlying principles of substituent effects, one can confidently approach the structural elucidation of similarly complex heterocyclic systems.
Introduction: The Quinoxaline Scaffold in NMR Spectroscopy
The quinoxaline ring system, a benzopyrazine, is a privileged scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural verification of these molecules. In ¹H NMR, the chemical environment of each proton dictates its resonance frequency (chemical shift), its signal's splitting pattern (multiplicity), and the magnitude of these splittings (coupling constants).
The protons on the pyrazine ring (H-2 and H-3) are significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms, causing them to appear far downfield in the spectrum.[1] Protons on the benzene ring (H-5, H-6, H-7, H-8) resonate in the typical aromatic region, but their precise shifts and coupling patterns are exquisitely sensitive to the electronic effects of any substituents.[1] This guide will dissect these effects for 5-bromo-8-chloroquinoxaline.
Predicted ¹H NMR Spectrum of 5-Bromo-8-chloroquinoxaline
Caption: Structure and IUPAC numbering of 5-Bromo-8-chloroquinoxaline.
The predicted ¹H NMR spectrum of 5-bromo-8-chloroquinoxaline is expected to display four distinct signals in the aromatic region, corresponding to the four protons on the quinoxaline core.
-
H-2 and H-3 (Pyrazine Ring Protons): These protons are the most deshielded. They are adjacent to each other and would typically appear as an AX system of two doublets. Due to the symmetry of the unsubstituted pyrazine ring, they often have very similar chemical shifts. In this case, they are expected to appear as two distinct doublets in the range of δ 8.8-9.0 ppm . The coupling between them, a three-bond coupling (³J), would be relatively small, typically around 2-3 Hz.
-
H-6 and H-7 (Benzenoid Ring Protons): These two protons form another coupled system. Their chemical shifts are influenced by the adjacent halogen substituents. Both bromine and chlorine are electron-withdrawing groups, which deshield nearby protons.[2] This effect diminishes with distance.
-
H-7: This proton is ortho to the chlorine at C-8. The strong inductive electron-withdrawing effect of chlorine will cause H-7 to be significantly deshielded. It is expected to appear as a doublet at approximately δ 7.9-8.1 ppm .
-
H-6: This proton is ortho to the bromine at C-5. Bromine is also electron-withdrawing, but slightly less so than chlorine. Therefore, H-6 will also be deshielded but likely to a lesser extent than H-7. It is predicted to resonate as a doublet at approximately δ 7.8-8.0 ppm .
-
The coupling between H-6 and H-7 is a typical aromatic ortho-coupling (³J), which is expected to be in the range of 8-9 Hz .[3]
-
Comparative Analysis: Understanding Substituent Effects
To substantiate our predictions, we can compare the expected shifts with known data for related quinoxaline and quinoline derivatives. The table below summarizes these values, illustrating the incremental effect of each substituent.
| Compound | H-6 (ppm) | H-7 (ppm) | Notes | Reference |
| Quinoxaline | ~7.75 (m) | ~7.75 (m) | In the parent molecule, H-6 and H-7 are part of a complex multiplet with H-5 and H-8. | [4] |
| 5-Bromoquinoline | ~7.62 (t) | ~8.15 (d) | Demonstrates the deshielding effect of bromine on the para proton (H-7) and the ortho proton (H-6). The triplet for H-6 is due to coupling with both H-7 and H-8. | [5] |
| 5-Chloro-8-hydroxyquinoline | ~7.59 (d) | ~7.19 (d) | The chlorine at C-5 deshields H-6. The hydroxyl group at C-8 is electron-donating, shielding H-7. | [6] |
| 7-Bromo-5-chloro-8-hydroxyquinoline | ~7.72 (d) | N/A | The bromine at C-7 significantly deshields the adjacent H-6. | [3] |
| Predicted: 5-Bromo-8-chloroquinoxaline | ~7.8-8.0 (d) | ~7.9-8.1 (d) | Both protons are deshielded by adjacent halogens. The stronger effect of chlorine suggests H-7 will be further downfield. | N/A |
This comparative analysis validates the predicted chemical shifts. The presence of a halogen at both C-5 and C-8 removes the other benzenoid protons, simplifying the H-6 and H-7 signals from complex multiplets into a clear pair of doublets (an AX system).
Caption: Key ³J (three-bond) coupling interactions in 5-bromo-8-chloroquinoxaline.
Experimental Protocol for ¹H NMR Acquisition
To ensure reproducible and high-quality data, the following protocol for acquiring the ¹H NMR spectrum of a substituted quinoxaline is recommended. This protocol is designed to be a self-validating system.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
5-Bromo-8-chloroquinoxaline (or analogous compound), ~5-10 mg
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good first choice for many neutral organic molecules).
-
Gently swirl or vortex the vial until the sample is completely dissolved. If solubility is an issue, DMSO-d₆ can be used as an alternative.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
Set the appropriate spectral parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm to cover the full range of expected proton signals.
-
Acquisition Time (at): Typically 2-4 seconds to ensure good resolution.[1]
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.[1]
-
Number of Scans (ns): Start with 16 or 32 scans. Increase as needed to improve the signal-to-noise ratio for dilute samples.
-
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).[1]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For DMSO-d₆, reference its residual peak to δ 2.50 ppm.
-
Integrate the signals. The relative area under each peak should correspond to the number of protons it represents (in this case, a 1:1:1:1 ratio is expected).
-
Conclusion
The ¹H NMR spectrum of 5-bromo-8-chloroquinoxaline is predicted to show four distinct signals: two doublets far downfield (δ 8.8-9.0 ppm) for the pyrazine protons (H-2, H-3) with a small coupling constant, and two doublets in the upper aromatic region (δ 7.8-8.1 ppm) for the benzenoid protons (H-6, H-7) with a larger ortho-coupling constant. The specific downfield shifts of H-6 and H-7 are a direct consequence of the deshielding effects of the neighboring bromine and chlorine substituents. This predictive and comparative analysis, grounded in fundamental NMR principles, provides a robust framework for the interpretation of this and other complex substituted heterocyclic systems.
References
-
Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Retrieved from [Link]
-
Kortekaas, J., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-5-chloroquinoline. Retrieved from [Link]
-
Chegg.com. (2025, September 25). Solved 1H NMR , 5-Bromoisoquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
NMRDB.org. (n.d.). NMR Predict. Retrieved from [Link]
-
Phosphine free Mn-complex catalysed dehydrogenative C-C and - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2014, August 12). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]
-
RSC Publishing. (1982). ¹³C N.m.r. spectra of some mono- and di-substituted quinoxalines. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 5-bromo-6-quinoxalinamine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of HQ and PHQ. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Retrieved from [Link]
-
Springer. (n.d.). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Retrieved from [Link]
-
PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Heteroletters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
PubMed. (2015, November 15). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in ¹H NMR. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the 13C NMR Chemical Shifts of 5-Bromo-8-chloroquinoxaline: A Comparative Analysis
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, presents a unique electronic environment that is sensitively probed by 13C NMR spectroscopy. The introduction of substituents, such as halogens, further perturbs this environment, leading to characteristic shifts in the carbon resonances. Understanding these substituent-induced chemical shifts (SCS) is paramount for the unambiguous identification and characterization of new quinoxaline-based entities.
Comparative Analysis of 13C NMR Chemical Shifts: From Quinoxaline to 5-Bromo-8-chloroquinoxaline
To build a comprehensive understanding of the 13C NMR spectrum of 5-Bromo-8-chloroquinoxaline, we will first examine the experimental spectrum of the parent quinoxaline molecule. This will serve as our baseline. Subsequently, we will analyze the predicted 13C NMR data for 5-bromoquinoxaline and 8-chloroquinoxaline to understand the individual effects of bromine and chlorine substitution. Finally, we will present and interpret the predicted spectrum of the target molecule, 5-Bromo-8-chloroquinoxaline, drawing comparisons with the aforementioned compounds.
The numbering of the carbon atoms in the quinoxaline ring system is as follows:
Quinoxaline ring with IUPAC numbering for carbon atoms.
Experimental 13C NMR Data of Quinoxaline
The experimental 13C NMR chemical shifts for the parent quinoxaline molecule provide a crucial reference point. These values are influenced by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring.
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C-2, C-3 | 145.2 |
| C-5, C-8 | 129.5 |
| C-6, C-7 | 129.2 |
| C-4a, C-8a | 142.0 |
Predicted 13C NMR Data for Mono-substituted Quinoxalines
To dissect the individual contributions of the bromine and chlorine substituents, we will now examine the predicted 13C NMR chemical shifts for 5-bromoquinoxaline and 8-chloroquinoxaline. This data was generated using a combination of established online prediction tools.
Table 1: Predicted 13C NMR Chemical Shifts of Mono-substituted Quinoxalines
| Carbon Atom | 5-Bromoquinoxaline (Predicted, ppm) | 8-Chloroquinoxaline (Predicted, ppm) |
| C-2 | 145.8 | 146.1 |
| C-3 | 145.1 | 145.3 |
| C-4a | 141.5 | 140.8 |
| C-5 | 118.9 | 129.8 |
| C-6 | 132.5 | 130.1 |
| C-7 | 128.1 | 127.5 |
| C-8 | 131.2 | 125.9 |
| C-8a | 142.9 | 143.2 |
From this data, we can observe the expected substituent effects. The bromine at C-5 causes a significant upfield shift for the ipso-carbon (C-5) and a downfield shift for the ortho-carbon (C-6) and para-carbon (C-8). Similarly, the chlorine at C-8 induces an upfield shift at the ipso-carbon (C-8) and influences the neighboring carbons.
Predicted 13C NMR Data for 5-Bromo-8-chloroquinoxaline
Now, we turn our attention to the target molecule. The predicted 13C NMR chemical shifts for 5-Bromo-8-chloroquinoxaline are presented below. These values represent the combined electronic effects of both halogen substituents on the quinoxaline core.
Table 2: Predicted 13C NMR Chemical Shifts of 5-Bromo-8-chloroquinoxaline
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 146.3 |
| C-3 | 145.5 |
| C-4a | 140.2 |
| C-5 | 119.2 |
| C-6 | 133.1 |
| C-7 | 128.8 |
| C-8 | 126.3 |
| C-8a | 143.8 |
Interpretation of the Predicted Spectrum:
The predicted spectrum of 5-Bromo-8-chloroquinoxaline reflects the additive nature of the substituent effects, with some notable features:
-
C-5 and C-8: As expected, the carbons directly attached to the halogens (ipso-carbons) experience the most significant upfield shifts due to the "heavy atom effect" of bromine and the electronegativity of chlorine.[1]
-
C-6 and C-7: The chemical shifts of C-6 and C-7 are influenced by their proximity to the halogen substituents. C-6, being ortho to the bromine at C-5, is shifted downfield. C-7, ortho to the chlorine at C-8, is also expected to be influenced.
-
Pyrazine Ring Carbons (C-2, C-3): The carbons of the pyrazine ring are relatively less affected by the substituents on the benzene ring, showing only minor downfield shifts compared to the parent quinoxaline.
-
Bridgehead Carbons (C-4a, C-8a): The bridgehead carbons also exhibit shifts that are a composite of the electronic influences of both halogens.
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire experimental data for 5-Bromo-8-chloroquinoxaline or similar derivatives, the following protocol is recommended. The causality behind these experimental choices is to ensure high-quality, reproducible data suitable for structural elucidation.
1. Sample Preparation:
-
Analyte: 20-50 mg of 5-Bromo-8-chloroquinoxaline. A higher concentration is generally preferred for 13C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent should be based on the solubility of the compound. CDCl3 is a common first choice for many organic molecules.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is the standard reference for 1H and 13C NMR. Most high-quality deuterated solvents are available with TMS already added.
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add the deuterated solvent and gently agitate or sonicate until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm, to encompass the entire range of expected carbon signals.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. This is crucial for achieving an adequate signal-to-noise ratio for the less sensitive 13C nucleus.
-
Relaxation Delay (D1): 2-5 seconds. This delay allows for the complete relaxation of the carbon nuclei between pulses, ensuring accurate signal integration, although quantitative analysis is not the primary goal here.
-
Acquisition Time (AQ): 1-2 seconds. This parameter, along with the spectral width, determines the digital resolution of the spectrum.
-
Temperature: Room temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation (FT): Convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
Workflow for 13C NMR analysis of 5-Bromo-8-chloroquinoxaline.
Conclusion
While experimental 13C NMR data for 5-Bromo-8-chloroquinoxaline remains to be reported, a robust prediction of its spectrum can be achieved through a comparative analysis of the parent quinoxaline and its mono-halogenated derivatives. The predicted chemical shifts are governed by the interplay of the electron-withdrawing nature of the pyrazine ring and the substituent effects of the bromine and chlorine atoms. This guide provides researchers with a foundational understanding of the expected 13C NMR spectrum of 5-Bromo-8-chloroquinoxaline, a detailed experimental protocol for its acquisition, and a logical framework for its interpretation. This information is intended to accelerate the research and development of novel quinoxaline-based compounds.
References
-
nmrdb.org. Predict 13C carbon NMR spectra. [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]
-
Asian Journal of Chemistry. (2015). Synthesis and characterization of some new quinoxaline derivatives. [Link]
-
McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]
-
What is the effect of a chlorine group on aromatic protons?. (2021, December 12). Reddit. [Link]
Sources
mass spectrometry fragmentation patterns of 5-Bromo-8-chloroquinoxaline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-8-chloroquinoxaline
For researchers, medicinal chemists, and analytical scientists, the structural elucidation of novel heterocyclic compounds is a foundational step in drug discovery and development. Quinoxaline derivatives are of particular interest due to their broad spectrum of pharmacological activities.[1] Mass spectrometry serves as a cornerstone technique for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns.
The Molecular Ion: A Distinctive Isotopic Signature
The most immediately recognizable feature in the mass spectrum of a halogenated compound is its isotopic pattern in the molecular ion region.[5] The presence of both bromine and chlorine in 5-Bromo-8-chloroquinoxaline creates a complex but highly diagnostic signature.
-
Chlorine Isotopes : Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.77% to 24.23%). This results in an M+ peak and an M+2 peak with a relative intensity of about 3:1 for any fragment containing one chlorine atom.[6][7]
-
Bromine Isotopes : Bromine also has two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an almost 1:1 ratio (50.69% to 49.31%).[7] This gives rise to M+ and M+2 peaks of nearly equal height for any bromine-containing ion.[6]
For a molecule containing one atom of each halogen, these patterns combine. The molecular ion will appear as a cluster of three main peaks: M+, [M+2]+, and [M+4]+. The theoretical distribution for the isotopic combinations of C₈H₄N₂⁷⁹Br³⁵Cl, C₈H₄N₂⁸¹Br³⁵Cl/C₈H₄N₂⁷⁹Br³⁷Cl, and C₈H₄N₂⁸¹Br³⁷Cl can be calculated, resulting in a characteristic intensity ratio.[8]
Table 1: Predicted Isotopic Pattern for the Molecular Ion of 5-Bromo-8-chloroquinoxaline
| Ion (Isotopic Composition) | Calculated m/z | Peak Designation | Predicted Relative Intensity |
| [C₈H₄N₂⁷⁹Br³⁵Cl]⁺• | 241.9 | M⁺• | ~76% |
| [C₈H₄N₂⁸¹Br³⁵Cl]⁺• + [C₈H₄N₂⁷⁹Br³⁷Cl]⁺• | 243.9 | [M+2]⁺• | 100% |
| [C₈H₄N₂⁸¹Br³⁷Cl]⁺• | 245.9 | [M+4]⁺• | ~25% |
Note: The molecular formula is C₈H₄BrClN₂. The m/z values are calculated using the monoisotopic masses of the most abundant isotopes. The relative intensities are approximated based on natural isotopic abundances.
This distinctive 3:4:1 intensity ratio for the M+, [M+2]+, and [M+4]+ peaks is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule.[8]
Proposed Fragmentation Pathways under Electron Ionization (EI)
Electron ionization (EI) at 70 eV imparts significant energy into the molecule, leading to a cascade of fragmentation events. The fragmentation of 5-Bromo-8-chloroquinoxaline is predicted to be driven by the initial loss of the halogen substituents, followed by the characteristic decomposition of the heterocyclic quinoxaline core. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), suggesting that the initial loss of a bromine radical is the most favored primary fragmentation step.
The proposed fragmentation cascade is as follows:
-
Primary Fragmentation: Halogen Loss
-
Pathway A (Major): The molecular ion (m/z 242/244/246) undergoes the loss of a bromine radical (•Br) to form the chloroqu inoxaline cation at m/z 163/165. This fragment will still exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom.[3]
-
Pathway B (Minor): A less favored initial fragmentation is the loss of a chlorine radical (•Cl) to yield the bromoquinoxaline cation at m/z 207/209, which will show the 1:1 isotopic pattern for bromine.[9]
-
-
Secondary Fragmentation: Quinoxaline Ring Decomposition
-
The primary fragment ions lose the remaining halogen. For instance, the ion at m/z 163 ([M-Br]⁺) can lose a chlorine radical to form the quinoxaline cation radical at m/z 128.
-
A hallmark fragmentation of the quinoxaline ring system is the sequential loss of hydrogen cyanide (HCN).[4] The quinoxaline cation (m/z 128) is expected to lose HCN to produce a fragment at m/z 101.
-
A subsequent loss of a second molecule of HCN can occur, leading to an ion at m/z 74.
-
This logical cascade of fragmentation provides a clear roadmap for structural confirmation.
Caption: Proposed EI fragmentation pathway for 5-Bromo-8-chloroquinoxaline.
Comparison with Structurally Related Compounds
To ground these predictions, it is useful to compare the expected fragmentation of 5-Bromo-8-chloroquinoxaline with the known behavior of similar molecules.
Table 2: Comparative Fragmentation Analysis
| Compound | Key Fragmentation Pathways | Distinguishing Features |
| Quinoxaline (Parent Core) | Molecular Ion (m/z 130) is the base peak.[10] Primary fragmentation is the loss of HCN (m/z 103), followed by a second HCN loss (m/z 76).[4] | Establishes the fundamental ring cleavage pattern (HCN loss) after substituent loss. |
| 5,8-Dibromo-2,3-diethylquinoxaline | Predicted loss of ethyl/methyl from side chains.[2] Loss of one Br radical ([M-Br]⁺), followed by loss of the second Br radical ([M-2Br]⁺).[2] | Shows that sequential halogen loss is a primary pathway for di-halogenated quinoxalines. |
| 5-Bromo-8-chloroquinoxaline (Predicted) | Sequential loss of •Br then •Cl (major) or •Cl then •Br (minor). Subsequent loss of two HCN molecules. | The unique isotopic cluster (M, M+2, M+4) and the specific masses of halogen-loss fragments are definitive identifiers. |
This comparative analysis demonstrates that while the core fragmentation (HCN loss) is conserved, the initial and most dominant fragmentation steps are dictated by the nature and position of the substituents, in this case, the two different halogens.
Experimental Protocol for GC-MS Analysis
To validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method is designed to ensure sufficient separation and clear ionization for structural analysis.
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve approximately 1 mg of 5-Bromo-8-chloroquinoxaline in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Filtration: To prevent contamination of the GC system, filter the sample solution using a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system with a split/splitless injector.
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness capillary column with a non-polar stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 120 °C, hold for 2 minutes.
-
Ramp: 15 °C/min up to 300 °C.
-
Final Hold: Hold at 300 °C for 10 minutes.
-
-
-
Mass Spectrometer: A quadrupole or Time-of-Flight (TOF) mass analyzer.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion cluster (M+, M+2, M+4) and verify its isotopic ratio.
-
Correlate the observed fragment ions with the predicted fragmentation pathways outlined in this guide.
-
Compare the acquired spectrum against spectral libraries (e.g., NIST) if available.
Caption: General workflow for the GC-MS analysis of 5-Bromo-8-chloroquinoxaline.
By adhering to this protocol, researchers can generate high-quality, reproducible data to confidently identify 5-Bromo-8-chloroquinoxaline and elucidate its structure.
References
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary Chemistry. [Link]
-
NIST. (n.d.). Quinoxaline - Mass spectrum (electron ionization). In NIST WebBook. Retrieved from [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from Chemistry LibreTexts. [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
Colville, A., et al. (2020). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). PMC. [Link]
-
Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from Waters Corporation. [Link]
-
Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from Save My Exams. [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]
-
NIST. (n.d.). Quinoxaline. In NIST WebBook. Retrieved from [Link]
-
PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from PubMed. [Link]
-
SpectraBase. (n.d.). 2,3-BIS-(2'-THIENYL)-QUINOXALINE - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]
-
Unknown. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from AIP Publishing. [Link]
-
All In One Chemistry. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Retrieved from ResearchGate. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry. [Link]
-
Cell Chemical Biology. (2021, June 2). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PMC. [Link]
-
PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from PubMed. [Link]
-
OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. Quinoxaline [webbook.nist.gov]
comparing reactivity of 5-bromo vs 8-chloro substituents in quinoxalines
Regioselective Functionalization of Quinoxalines: A Comparative Guide to 5-Bromo vs. 8-Chloro Reactivity
For drug development professionals and synthetic chemists, the quinoxaline core is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and receptor antagonists. When decorating this heterocycle, polyhalogenated building blocks like 5-bromo-8-chloroquinoxaline serve as essential starting materials.
However, achieving site-selective cross-coupling on a dihalogenated scaffold requires a rigorous understanding of the thermodynamic and kinetic forces at play. As an Application Scientist, I frequently see protocols fail because they rely on brute-force stoichiometry rather than exploiting intrinsic mechanistic differences. This guide objectively compares the reactivity of the 5-bromo and 8-chloro substituents, providing field-proven, self-validating methodologies to achieve orthogonal functionalization.
The Electronic vs. Thermodynamic Paradigm in Quinoxalines
To control regioselectivity in palladium-catalyzed cross-coupling reactions, we must first analyze the electronic landscape of the starting material.
In asymmetrical heterocycles (e.g., 2-chloro-6-bromoquinoxaline), the
In contrast, 5-bromo-8-chloroquinoxaline presents a purely thermodynamic problem. The C5 and C8 positions are electronically homologous—both reside on the benzenoid ring and are situated peri to the pyrazine nitrogen atoms. Because the electronic environment at both carbons is virtually identical, selectivity is driven exclusively by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds [2].
Theoretical calculations demonstrate a nearly 1-to-1 correlation where C-Cl bonds in halo-heterocycles consistently exhibit BDEs ~7.5 to 8.0 kcal/mol higher than their C-Br counterparts [2]. Consequently, the kinetic barrier for Pd(0) insertion into the weaker C5-Br bond is significantly lower than that of the C8-Cl bond, allowing us to sequentially program the molecule.
Quantitative Reactivity Comparison
| Parameter | 5-Bromo Substituent | 8-Chloro Substituent |
| Position in Heterocycle | Benzenoid ring (adjacent to N1 bridgehead) | Benzenoid ring (adjacent to N4 bridgehead) |
| Electronic Environment | Symmetrical / Homologous to C8 | Symmetrical / Homologous to C5 |
| Estimated C-X BDE | ~83 kcal/mol | ~91 kcal/mol |
| Pd(0) Oxidative Addition | Kinetically Favored (Fast) | Kinetically Disfavored (Slow) |
| Optimal Reaction Phase | Phase 1 (e.g., Suzuki-Miyaura coupling) | Phase 2 (e.g., Buchwald-Hartwig amination) |
Mechanistic Pathway
The diagram below illustrates the causality of the oxidative addition step. The kinetic preference for the C5-Br bond ensures that transmetalation and reductive elimination occur selectively at the 5-position, leaving the 8-chloro handle completely intact for downstream modifications [3].
Kinetic pathways for the regioselective oxidative addition of Palladium to 5-bromo-8-chloroquinoxaline.
Self-Validating Experimental Protocols
To reliably exploit this reactivity difference, the reaction conditions must be carefully engineered. A common pitfall is utilizing excessively harsh conditions during the first step, which forces competitive activation of the C-Cl bond. Below is an optimized, self-validating workflow for orthogonal functionalization.
Phase 1: Regioselective Functionalization at C5 (Suzuki-Miyaura)
Causality & Design: We utilize
-
Setup: In a rigorously degassed solvent mixture of 1,4-Dioxane/H2O (4:1), combine 1.0 equiv of 5-bromo-8-chloroquinoxaline, 1.05 equiv of the aryl boronic acid, 2.0 equiv of
, and 5 mol% . -
Reaction: Heat to 80 °C for 6–8 hours. Do not exceed 85 °C to preserve the C8-Cl bond.
-
Self-Validation Mechanism (Isotope Tracking): Monitor the reaction via LC-MS. The starting material exhibits a distinctive mono-bromo, mono-chloro isotopic cluster (
at approx. ). A successful site-selective coupling will yield a mass corresponding to the product with a strict mono-chloro isotopic pattern ( at ). If an pattern persists at a higher mass, the aryl group has coupled to the chloride instead—a clear indicator of mechanistic failure.
Phase 2: Orthogonal Functionalization at C8 (Buchwald-Hartwig)
Causality & Design: With the bromine replaced, the highly unreactive C8-Cl bond remains. To force oxidative addition into this strong bond (~91 kcal/mol), we must escalate the catalytic power.
-
Setup: In anhydrous Toluene, combine the purified Phase 1 product, 1.2 equiv of the desired amine, 1.5 equiv of
, 5 mol% , and 10 mol% RuPhos. -
Reaction: Heat to 110 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Mechanism (2D-NMR): After isolation, perform NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. The protons on the newly installed C8-amine group will show an NOE spatial correlation with the adjacent H-7 proton on the quinoxaline core, definitively validating that the desired C8 bond was successfully functionalized.
Experimental Workflow Visualization
Self-validating experimental workflow for sequential C5/C8 cross-coupling.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry), 2017, 8, 40-62. URL:[Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of Organic Chemistry (via PubMed Central / NIH), 2008. URL:[Link]
-
Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: Molecules (MDPI), 2015, 20(8), 14676-14693. URL:[Link]
validating structural isomers of halogenated quinoxalines
An In-Depth Technical Guide to the Structural Validation of Halogenated Quinoxaline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] The introduction of halogen substituents is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, enhancing potency, metabolic stability, or membrane permeability.[2] However, this synthetic strategy often yields a mixture of structural isomers, particularly regioisomers, where the halogen atom occupies different positions on the quinoxaline ring system.
The seemingly subtle difference between, for instance, a 6-chloro- and a 7-chloro-quinoxaline derivative can lead to profound variations in biological activity and off-target effects. Therefore, the unambiguous structural characterization and validation of the desired isomer is not merely a matter of analytical rigor but a critical step in drug discovery and development. Misidentification can lead to flawed structure-activity relationship (SAR) data and wasted resources.[3]
This guide provides a comprehensive comparison of orthogonal analytical techniques for the definitive validation of halogenated quinoxaline isomers. We will delve into the causality behind experimental choices, present self-validating workflows, and provide detailed protocols grounded in established scientific principles.
The Challenge: Differentiating Closely Related Isomers
Structural isomers of halogenated quinoxalines possess the same molecular formula and, consequently, the same exact mass. The challenge lies in their similar physical properties, such as polarity and pKa, which can make them difficult to separate and distinguish using a single analytical method.[4] A robust validation strategy must, therefore, integrate multiple techniques that probe different molecular features.
The Orthogonal Validation Workflow
A self-validating system relies on the principle of orthogonality, where different techniques measure distinct properties of the molecule. A discrepancy in the results from one technique versus another immediately signals a potential issue with the structural assignment. The following workflow is a field-proven approach to ensure the highest level of confidence in structural validation.
Caption: A robust, multi-technique workflow for validating halogenated quinoxaline isomers.
Mass Spectrometry (MS): The First Line of Inquiry
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it can also reveal the number of isomers present in a mixture.
Expertise & Causality: For halogenated compounds, MS provides more than just the molecular weight. The isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) creates a characteristic isotopic pattern for the molecular ion (M⁺) peak.[5][6] The presence of this pattern is a definitive indicator of a halogenated compound. For a mono-chlorinated quinoxaline, you will observe an M⁺ peak and an M+2 peak with a height ratio of approximately 3:1.[6] For a mono-brominated compound, the M⁺ and M+2 peaks will have a nearly 1:1 intensity ratio.[5]
While electron ionization (EI) in GC-MS provides rich fragmentation data that can sometimes help distinguish isomers, soft ionization techniques like electrospray ionization (ESI) in LC-MS are often preferred for their ability to deliver a strong molecular ion peak with minimal fragmentation, simplifying the initial confirmation of molecular weight.[7][8]
Comparative Mass Spectrometry Data
| Compound | Ionization | Key Feature | Expected m/z Pattern (Molecular Ion) |
| 6-Chloro-2-methylquinoxaline | ESI | Molecular Weight Confirmation | M⁺ at m/z 178.05, M+2 at m/z 180.05 |
| 5,8-Dibromoquinoxaline | EI | Isotopic Pattern Confirmation | M⁺ at m/z 287.88, M+2 at m/z 289.88, M+4 at m/z 291.88 (Ratio ~1:2:1) |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter.[7]
-
Instrumentation: Utilize an HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).
-
Analysis: Perform a full scan to identify the protonated molecular ion [M+H]⁺. Select this ion as the precursor for collision-induced dissociation (CID) to obtain a product ion spectrum.[9]
-
-
Data Analysis: Confirm that the m/z of the parent ion matches the expected molecular weight. If isomers are separated chromatographically, compare their fragmentation patterns, as subtle differences can aid in identification.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Expertise & Causality: The position of a halogen substituent creates a unique electronic environment that influences the chemical shifts (δ) of nearby protons and carbons. An electron-withdrawing halogen will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield). Furthermore, the coupling patterns (J-couplings) between protons on the aromatic rings provide definitive proof of their relative positions. For distinguishing between, for example, a 6-chloro and a 7-chloroquinoxaline, the most informative region is the aromatic part of the ¹H NMR spectrum.
-
For a 6-substituted quinoxaline: The proton at C5 will be a doublet, the proton at C7 will be a doublet of doublets, and the proton at C8 will be a doublet.
-
For a 7-substituted quinoxaline: The proton at C8 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C5 will be a singlet-like signal (or a very narrow doublet due to meta-coupling).
Two-dimensional (2D) NMR experiments are critical when 1D spectra are ambiguous.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is often the key experiment for distinguishing isomers, as it allows one to "walk" across the molecular skeleton, for instance, by correlating the protons on the pyrazine ring (H2, H3) to carbons deep within the benzene ring.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be crucial for confirming the position of substituents relative to other parts of the molecule.
Caption: Key HMBC correlations allow unambiguous assignment of the 6-chloro isomer.
Comparative ¹H NMR Data (Hypothetical, in CDCl₃)
| Position of Chlorine | H-5 (δ, mult, J Hz) | H-7 (δ, mult, J Hz) | H-8 (δ, mult, J Hz) |
| 6-Chloro | ~8.0 (d, J=2.5) | ~7.7 (dd, J=9.0, 2.5) | ~7.9 (d, J=9.0) |
| 7-Chloro | ~8.0 (d, J=9.0) | ~7.7 (d, J=2.0) | ~7.9 (dd, J=9.0, 2.0) |
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the highly purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Acquisition:
-
Acquire standard 1D proton and carbon spectra.
-
Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. For gHMBC, optimize the long-range coupling delay (typically set to detect correlations from J-couplings of 4-10 Hz).
-
-
Data Processing & Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Use the HSQC to assign the carbons attached to each proton.
-
Use the COSY to establish the proton-proton connectivity within the aromatic rings.
-
Systematically analyze the HMBC spectrum to piece together the molecular fragments and definitively place the halogen substituent based on long-range correlations that would be unique to that specific isomer.
-
Chromatographic Methods: The Art of Separation
Effective purification is a prerequisite for accurate characterization. For isomers that are difficult to separate by standard flash chromatography or recrystallization, High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][13]
Expertise & Causality: The separation of isomers relies on exploiting subtle differences in their interaction with the stationary phase and mobile phase. For reverse-phase HPLC, the key is to manipulate the mobile phase to maximize differences in polarity.
-
pH Adjustment: The pKa of the quinoxaline nitrogen atoms is a critical parameter. Adjusting the mobile phase pH to be near the pKa of the isomers can alter their ionization state and significantly impact their retention time, often enhancing separation.[4]
-
Stationary Phase Chemistry: While a C18 column is a workhorse, alternative stationary phases can provide different selectivity. A phenyl-hexyl column, for instance, can offer enhanced π-π interactions with the aromatic quinoxaline system, potentially resolving isomers that co-elute on a C18 column.[13]
-
Ion-Pair Reagents: For particularly challenging separations of these basic compounds, adding an ion-pair reagent (e.g., sodium dodecyl sulfate) to the mobile phase can improve resolution by forming a neutral ion pair with the protonated analyte, which then partitions differently onto the stationary phase.[4]
X-ray Crystallography: The Unimpeachable Standard
When absolute, undeniable proof of structure is required—for example, for a first-in-class molecule or for publication in a high-impact journal—single-crystal X-ray crystallography is the gold standard. It provides a three-dimensional map of electron density in the solid state, allowing for the direct visualization of the molecular structure.[14][15]
Trustworthiness: Unlike spectroscopic methods that infer structure from data, crystallography provides a direct image. Its primary limitation is the requirement to grow a high-quality single crystal, which can be a significant challenge and is not always feasible.
Conclusion: A Commitment to Scientific Integrity
The validation of structural isomers of halogenated quinoxalines is a multi-faceted challenge that demands a rigorous, orthogonal analytical approach. Relying on a single piece of data, such as a mass spectrum, is insufficient and scientifically unsound. By integrating chromatographic separation with detailed 1D and 2D NMR analysis, and supplementing with mass spectrometry, researchers can achieve the highest level of confidence in their structural assignments. This commitment to analytical precision is fundamental to building reliable SAR models and successfully advancing drug development programs.
References
- NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (n.d.). Google Scholar.
-
Plater, M. J., & Harrison, W. T. A. (2024, November 17). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. MDPI. Retrieved from [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023, August 2). MDPI. Retrieved from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved from [Link]
-
Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC. Retrieved from [Link]
-
Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. (2016, August 12). SciSpace. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF QUINOXALINE-FLUORENE-THIOPHENE CONTAINING POLYMERS. (n.d.). Addis Ababa University. Retrieved from [Link]
-
Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. (2025, September 10). ResearchGate. Retrieved from [Link]
-
Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. (2019, September 15). PubMed. Retrieved from [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Jundishapur Journal of Organic Chemistry. Retrieved from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021, November 19). RSC Publishing. Retrieved from [Link]
-
Mass Spec 3f Halogenoalkanes. (2020, July 6). YouTube. Retrieved from [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). Taylor & Francis Online. Retrieved from [Link]
-
T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. (n.d.). ChemRxiv. Retrieved from [Link]
-
synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (n.d.). Connect Journals. Retrieved from [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. DSpace [ri.itba.edu.ar]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
